3-(4-cyanophenyl)propanoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIGOXBTMPLABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429430 | |
| Record name | 3-(4-cyanophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42287-94-5 | |
| Record name | 3-(4-cyanophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Cyanophenyl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(4-cyanophenyl)propanoic acid basic properties
An In-depth Technical Guide to 3-(4-cyanophenyl)propanoic Acid
This technical guide provides a comprehensive overview of the core basic properties of this compound, tailored for researchers, scientists, and drug development professionals. The information presented encompasses physicochemical data, its role in modern medicinal chemistry, and relevant experimental context.
Core Physicochemical Properties
This compound is a bifunctional molecule containing both a carboxylic acid and a nitrile group. Its chemical structure and basic properties are fundamental to its application in chemical synthesis and drug design.
Chemical Structure and Identifiers:
-
IUPAC Name: this compound
-
Synonyms: 4-(2-Carboxyethyl)benzonitrile, 4-Cyanobenzenepropionic acid, 4-Cyanohydrocinnamic acid
-
Molecular Formula: C₁₀H₉NO₂
-
Molecular Weight: 175.18 g/mol
-
CAS Number: 42287-94-5
Quantitative Physicochemical Data:
A summary of the key quantitative data for this compound is presented in Table 1. It is important to note that while some physical properties have been experimentally determined, others are based on computational predictions.
| Property | Value | Source |
| Physical Form | Solid | |
| Melting Point | 138-143 °C | |
| Boiling Point | 362.2 ± 25.0 °C (Predicted) | |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | |
| pKa | No experimental data available | |
| Solubility | No experimental data available |
Spectroscopic and Structural Identifiers:
| Identifier | Value |
| SMILES | N#Cc1ccc(cc1)CCC(=O)O |
| InChI | 1S/C10H9NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13) |
| InChI Key | RHIGOXBTMPLABF-UHFFFAOYSA-N |
Note: No publicly available experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR) for this compound were found in the searched resources.
Biological Activity and Applications
The primary documented application of this compound is in the field of targeted protein degradation.
Role as a PROTAC Linker:
This compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The propanoic acid moiety of this molecule allows for covalent modification to connect the two active ends of a PROTAC.
The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound was not found, a common synthetic route involves the hydrolysis of its corresponding ethyl ester, ethyl 3-(4-cyanophenyl)propionate. A representative two-step procedure, adapted from literature on similar compounds, is outlined below.
Step 1: Synthesis of Ethyl 3-(4-cyanophenyl)propionate
This step involves a nickel-catalyzed cross-coupling reaction between an organozinc reagent and an ethyl halopropionate.
-
Materials: 4-Bromobenzonitrile, Butyllithium, Zinc Bromide, Nickel Acetylacetonate (Ni(acac)₂), Ethyl 3-iodopropionate, Tetrahydrofuran (THF), Diethyl ether, Magnesium sulfate, Saturated aqueous ammonium chloride.
-
Protocol:
-
Prepare the organozinc reagent, 4-cyanophenylzinc bromide, by reacting 4-bromobenzonitrile with butyllithium in THF at low temperatures (-100 °C), followed by transmetalation with zinc bromide.
-
In a separate flask, charge Ni(acac)₂ under an inert argon atmosphere.
-
Add the prepared 4-cyanophenylzinc bromide and ethyl 3-iodopropionate to the nickel catalyst.
-
Allow the reaction to proceed for 12-15 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.
-
Dry the combined organic extracts over magnesium sulfate, filter, and concentrate via rotary evaporation.
-
Purify the resulting crude product by column chromatography to yield ethyl 3-(4-cyanophenyl)propionate.
-
Step 2: Hydrolysis to this compound
This step involves the base-catalyzed hydrolysis of the ester to the carboxylic acid.
-
Materials: Ethyl 3-(4-cyanophenyl)propionate, Sodium hydroxide (or another suitable base), Water, Ethanol (as a co-solvent), Hydrochloric acid.
-
Protocol:
-
Dissolve the ethyl 3-(4-cyanophenyl)propionate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture under reflux for several hours to ensure complete hydrolysis.
-
Monitor the reaction by a suitable method (e.g., TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
-
Acidify the remaining aqueous solution with hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate (this compound) by filtration, wash with cold water, and dry under vacuum.
-
The workflow for this synthesis is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Safety Information
This compound is classified as an acute toxicant and requires careful handling.
-
Hazard Classifications: Acute Toxicity 4 (Oral, Dermal, Inhalation).
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
-
Precautionary Statements: P261, P264, P280, P301+P312, P302+P352+P312, P304+P340+P312.
Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area.
An In-depth Technical Guide to 3-(4-cyanophenyl)propanoic acid (CAS: 42287-94-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-cyanophenyl)propanoic acid, with the CAS number 42287-94-5, is a bifunctional molecule increasingly recognized for its critical role in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, safety and handling, and its primary application as a linker in the field of targeted protein degradation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 42287-94-5 | |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | |
| Appearance | Solid | |
| Melting Point | 138-143 °C | |
| SMILES | N#Cc1ccc(cc1)CCC(=O)O | |
| InChI | 1S/C10H9NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13) | |
| InChI Key | RHIGOXBTMPLABF-UHFFFAOYSA-N |
Spectroscopic Data
While specific, officially curated spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from the analysis of its structural analogues and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the aliphatic propanoic acid chain. The aromatic protons on the disubstituted benzene ring would appear in the downfield region (typically δ 7.0-8.0 ppm). The two methylene groups of the propanoic acid chain would appear as triplets in the upfield region (typically δ 2.5-3.5 ppm) due to spin-spin coupling with each other. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm).
¹³C NMR: The carbon NMR spectrum would display signals for the ten carbon atoms in the molecule. The nitrile carbon would appear around δ 118-120 ppm. The aromatic carbons would resonate in the δ 120-150 ppm region. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of δ 170-180 ppm. The two methylene carbons would appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A strong, sharp peak around 2230 cm⁻¹ would be indicative of the C≡N (nitrile) stretching vibration. The carboxylic acid functional group would be identified by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹.[2][3][4] C-H stretching vibrations from the aromatic ring and the aliphatic chain would be observed around 2850-3100 cm⁻¹. The region from 1400 to 1600 cm⁻¹ would contain absorptions from the aromatic C=C stretching vibrations.
Synthesis
A common synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 3-(4-cyanophenyl)propanoate.
Experimental Protocol: Synthesis of Ethyl 3-(4-cyanophenyl)propanoate
A detailed, multi-step procedure for the synthesis of the precursor, ethyl 3-(4-cyanophenyl)propanoate, has been described in the literature. This typically involves the preparation of a 4-cyanophenylzinc bromide reagent, followed by a nickel-catalyzed cross-coupling reaction with an ethyl 3-halopropionate.
Experimental Protocol: Hydrolysis of Ethyl 3-(4-cyanophenyl)propanoate
The final step to obtain this compound is the hydrolysis of the ethyl ester.
Materials:
-
Ethyl 3-(4-cyanophenyl)propanoate
-
Ethanol
-
Aqueous sodium hydroxide (e.g., 2 M)
-
Aqueous hydrochloric acid (e.g., 2 M)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve ethyl 3-(4-cyanophenyl)propanoate in ethanol in a round-bottom flask.
-
Add an excess of aqueous sodium hydroxide solution to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent like dichloromethane to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of aqueous hydrochloric acid. This will precipitate the this compound as a solid.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the product under vacuum to yield the final this compound.
Application in Drug Development: A PROTAC Linker
The primary and most significant application of this compound is as a linker component in the synthesis of PROTACs.[1][5][6]
The Role of Linkers in PROTACs
PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker is a crucial element in a PROTAC's design, as its length, rigidity, and chemical composition determine the spatial orientation of the POI and the E3 ligase, which is critical for the formation of a stable and productive ternary complex and subsequent degradation of the target protein.[7][8]
Mechanism of Action of PROTACs
The general mechanism of action for a PROTAC is a catalytic process within the cell.
Caption: The catalytic cycle of a PROTAC.
The this compound molecule provides a rigid phenyl group and a flexible propanoic acid chain, offering a balance of structural features that can be advantageous in linker design. The carboxylic acid group serves as a convenient handle for conjugation to either the POI-binding ligand or the E3 ligase-binding ligand through amide bond formation. The cyanophenyl group can influence the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability.
Experimental Protocols for Biological Evaluation
To assess the efficacy of a PROTAC synthesized using this compound as part of its linker, a series of in vitro cellular assays are typically performed.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the reduction in the levels of the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC compound or vehicle control for a specified duration (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of protein degradation.
Caption: Workflow for Western Blotting analysis.
Cell Viability/Cytotoxicity Assay
This assay assesses the effect of the PROTAC-mediated protein degradation on cell proliferation and health.
Materials:
-
Cell line in 96-well plates
-
PROTAC compound
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of PROTAC concentrations for a desired period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's protocol and incubate.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ or GI₅₀ value.
Safety and Handling
This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or a fume hood. Avoid breathing dust. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound is a valuable chemical building block, particularly in the rapidly advancing field of targeted protein degradation. Its utility as a PROTAC linker underscores the importance of rational linker design in the development of novel therapeutics. This technical guide provides foundational knowledge for researchers and drug development professionals working with this compound, from its basic properties and synthesis to its application and biological evaluation in the context of PROTACs. As the development of PROTACs continues to evolve, the strategic use of linkers like this compound will undoubtedly play a pivotal role in the creation of next-generation medicines.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-(4-cyanophenyl)propanoic acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of 3-(4-cyanophenyl)propanoic acid, a compound of interest for researchers and professionals in drug development and chemical synthesis.
Core Properties
This compound is a solid organic compound. Key quantitative data for this molecule are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | |
| Alternate Molecular Weight | 175.19 g/mol | [1] |
| CAS Number | 42287-94-5 | [1] |
| Melting Point | 138-143 °C |
Experimental Protocols
A common application of this compound is in the synthesis of more complex molecules. The following is a detailed methodology for the synthesis of a related compound, ethyl 3-(4-cyanophenyl)propionate, which is a precursor that can be hydrolyzed to the desired acid. This procedure illustrates a nickel-catalyzed cross-coupling reaction.[2]
Synthesis of Ethyl 3-(4-cyanophenyl)propionate [2]
This synthesis involves three main stages: the preparation of ethyl 3-iodopropionate, the formation of the organozinc reagent 4-cyanophenylzinc bromide, and the final nickel-catalyzed cross-coupling reaction.
A. Preparation of Ethyl 3-iodopropionate [2]
-
A 1-liter round-bottomed flask is charged with ethyl 3-chloropropionate (27.3 g, 0.2 mol) and acetone (400 mL).
-
Sodium iodide (300 g, 2 mol) is added to the solution.
-
The mixture is refluxed for 16 hours.
B. Preparation of 4-Cyanophenylzinc bromide [2]
-
A dry, 250-mL, three-necked flask is charged with 4-bromobenzonitrile (9.1 g, 50 mmol).
-
The flask is evacuated and flushed with argon, followed by the addition of dry tetrahydrofuran (THF, 100 mL).
-
The solution is cooled to -100°C.
-
Butyllithium (BuLi, 32 mL, 1.56 M in hexanes, 50 mmol) is slowly added over approximately 20 minutes.
C. Nickel-Catalyzed Cross-Coupling [2]
-
A dry, 100-mL, three-necked flask is charged with nickel acetylacetonate (Ni(acac)₂, 520 mg, 2 mmol), evacuated, and flushed with argon.
-
The previously prepared organozinc reagent is added.
-
The reaction is quenched with a saturated aqueous ammonium chloride solution (15 mL) after 12-15 hours and allowed to warm to room temperature.
-
The product is extracted with diethyl ether, and the combined ethereal extracts are dried over magnesium sulfate, filtered, and evaporated.
-
The resulting oil is purified by column chromatography to afford ethyl 3-(4-cyanophenyl)propionate.
Applications in Drug Discovery
This compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3] PROTACs are bifunctional molecules that facilitate the degradation of target proteins through the ubiquitin-proteasome system.[1]
The following diagram illustrates the general workflow of a PROTAC, highlighting the role of the linker.
References
The Role of 3-(4-cyanophenyl)propanoic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of therapeutic development, the strategic design of novel molecules is paramount. Among the diverse chemical entities utilized in research, 3-(4-cyanophenyl)propanoic acid has emerged as a critical building block, primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide explores the application of this compound in research, with a focus on its role as a versatile linker in the construction of these innovative therapeutic agents. We will delve into its chemical properties, its application in the synthesis of PROTACs, including a representative experimental protocol, and its significance in the development of molecules for targeted protein degradation.
Chemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.19 g/mol | [1] |
| CAS Number | 42287-94-5 | [1] |
| Appearance | Solid | |
| Melting Point | 138-143 °C | |
| SMILES | N#Cc1ccc(CCC(=O)O)cc1 | |
| InChI | 1S/C10H9NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13) |
Application in PROTAC Synthesis: A Critical Linker
The primary application of this compound in research is as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects these two ligands.
The linker is a crucial determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. This compound offers a semi-rigid structure with a defined length, which can be advantageous in optimizing the orientation of the two ligands for effective ternary complex formation. The carboxylic acid group provides a convenient handle for conjugation to an amine-containing moiety on one of the ligands, typically through amide bond formation, a robust and well-established reaction in medicinal chemistry. The cyanophenyl group can contribute to the overall physicochemical properties of the PROTAC.
Noraramtide (BHV-1100): A Case Study
This compound is implicated in the synthesis of Noraramtide (BHV-1100), an antibody recruiting molecule designed for cancer immunity studies.[2] Noraramtide functions by binding to a specific target on cancer cells and recruiting antibodies to elicit an immune response. This mechanism is analogous to the proximity-inducing principle of PROTACs.
Experimental Protocol: Synthesis of a PROTAC using this compound
Disclaimer: This protocol is a representative example and may require optimization for specific target and E3 ligase ligands.
Objective: To synthesize a PROTAC by coupling an amine-functionalized E3 ligase ligand with this compound, followed by coupling to a target protein ligand.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide)
-
Hydroxy-functionalized target protein ligand
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Other reagents and solvents for reaction work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, brine, magnesium sulfate, ethyl acetate, hexanes)
-
Thin Layer Chromatography (TLC) plates and visualization reagents
-
Silica gel for column chromatography
Procedure:
Step 1: Activation of this compound and coupling with the E3 Ligase Ligand
-
Dissolve this compound (1.0 eq) and the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the E3 ligase ligand-linker conjugate.
Step 2: Coupling of the E3 Ligase Ligand-Linker Conjugate with the Target Protein Ligand
This step will depend on the functional group available on the target protein ligand. Assuming a hydroxyl group, a similar esterification reaction can be performed.
-
Dissolve the E3 ligase ligand-linker conjugate (1.0 eq) and the hydroxy-functionalized target protein ligand (1.0 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) and cool the mixture to 0 °C.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Work-up and purify the final PROTAC molecule as described in Step 1.
Characterization:
The final PROTAC product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
Visualizing the Workflow and Mechanism
To better understand the synthesis and function of PROTACs utilizing this compound, the following diagrams are provided.
Caption: General workflow for the synthesis of a PROTAC using this compound.
Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).
Conclusion
This compound serves as a valuable and versatile linker in the field of chemical biology and drug discovery, particularly in the synthesis of PROTACs. Its defined structure and convenient chemical handles allow for its systematic incorporation into these complex molecules. While detailed, publicly available protocols for its use are scarce, its application can be inferred from the wealth of literature on PROTAC synthesis. The continued exploration of linkers like this compound will undoubtedly contribute to the development of novel and effective protein-degrading therapeutics. Researchers and drug development professionals should consider this and similar arylpropanoic acid derivatives as important tools in their arsenal for the rational design of next-generation medicines.
References
A Technical Guide to 3-(4-cyanophenyl)propanoic acid as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Linkers in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to induced protein degradation.[1][2] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3][4] A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][5]
Upon entering a cell, the PROTAC induces the formation of a ternary complex between the POI and the E3 ligase.[6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI's surface.[7] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act catalytically on other POI molecules.[4][6]
The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[8][9] Its length, composition, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex, which is essential for efficient ubiquitination.[6][] This guide focuses on the technical aspects of using 3-(4-cyanophenyl)propanoic acid, a rigid linker component, in the design and synthesis of novel PROTACs.
Physicochemical Properties and Design Rationale
This compound is a chemical building block used to incorporate a rigid phenyl moiety into a PROTAC linker.[11][12][13] Its structure provides a defined spatial orientation that can be advantageous in PROTAC design.
-
Chemical Structure: C₁₀H₉NO₂
-
Molecular Weight: 175.19 g/mol [13]
-
Key Features:
-
Propanoic Acid: A carboxylic acid group that serves as a primary handle for conjugation, typically through amide bond formation.[14][15]
-
Phenyl Ring: A rigid aromatic group that restricts the linker's conformational flexibility.[1][6]
-
Cyano Group: A polar functional group that can influence solubility and molecular interactions.
-
The rationale for using rigid linkers like the cyanophenyl group is to pre-organize the PROTAC into a bioactive conformation that favors productive ternary complex formation, potentially reducing the entropic penalty of binding.[6][16] This can lead to enhanced degradation potency and improved metabolic stability.[16] However, a lack of flexibility can also hinder the formation of a stable complex if the fixed conformation is not optimal.[8][16] Therefore, the selection of a rigid linker requires careful consideration of the specific POI and E3 ligase pair.
PROTAC Mechanism of Action & Synthesis Workflow
The primary function of a PROTAC is to act as a molecular bridge, hijacking the UPS to degrade a specific target protein. This catalytic cycle is the foundation of its event-driven pharmacology.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The synthesis of a PROTAC incorporating an acid-containing linker like this compound is a modular process, typically involving sequential amide coupling reactions. This allows for the combinatorial pairing of different warheads and E3 ligase ligands.
Caption: General workflow for PROTAC synthesis using a bifunctional acid linker.
Quantitative Performance Data
While specific degradation data for PROTACs using the exact this compound linker is not prominently available in the cited literature, performance data from PROTACs with structurally similar rigid linkers (e.g., benzyl, phenyl) can provide valuable benchmarks. The efficacy of a PROTAC is measured by its half-maximal degradation concentration (DC₅₀) and maximum degradation level (Dₘₐₓ).[16][17]
Table 1: Representative Degradation Data for PROTACs with Rigid Linkers
| PROTAC Name | Target Protein (POI) | E3 Ligase | Linker Type | DC₅₀ | Dₘₐₓ (%) | Cell Line | Reference |
|---|---|---|---|---|---|---|---|
| Pro-11 | BRD4 | CRBN | Rigid (Benzyl) | 1.3 nM | 87% | HEK293 | [18] |
| ARD-69 | Androgen Receptor (AR) | VHL | Rigid (structure not specified) | N/A | Induces degradation | AR-positive prostate cancer cells | [5] |
| PROTAC 50 | Androgen Receptor (AR) | VHL | Rigid (unspecified) | < 1 nM | N/A | LNCaP, VCaP | [8] |
| PROTACs 55-57 | Androgen Receptor (AR) | N/A | Rigid (Disubstituted Phenyl) | No degradation | N/A | 22Rv1 |[17] |
N/A: Not available in the cited literature. Note: The data presented is for PROTACs with similar rigid linkers and serves as a reference. Performance of a PROTAC with a this compound-derived linker would require empirical validation.
Example Signaling Pathway: BRD4 Degradation
Many PROTACs target bromodomain and extra-terminal domain (BET) proteins like BRD4, which are crucial epigenetic readers involved in regulating the transcription of oncogenes such as c-MYC.[18][19] Degrading BRD4 effectively removes it from chromatin, leading to the downregulation of these key cancer-driving genes.
Caption: Disruption of BRD4-mediated transcription via PROTAC degradation.
Key Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of PROTACs utilizing an acid-containing linker.
Protocol 1: General Amide Coupling for PROTAC Synthesis
This protocol describes the coupling of a carboxylic acid-containing fragment (e.g., an E3-linker intermediate) to an amine-functionalized ligand (e.g., a POI-NH₂).[14][20]
-
Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve the carboxylic acid intermediate (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Activation: Add HATU (1.2 equivalents) and N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution. Stir for 15-20 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add the amine-functionalized ligand (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting material and the formation of the desired product mass.
-
Purification: Upon completion, purify the final PROTAC using preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the final compound using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[20]
Protocol 2: Western Blotting for Target Protein Degradation
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment and to determine DC₅₀ and Dₘₐₓ values.[16][20]
-
Cell Culture and Treatment: Seed cells (e.g., HEK293, MM.1S) in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate secondary antibody conjugated to horseradish peroxidase (HRP). Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to calculate the DC₅₀ and Dₘₐₓ values.[16][17]
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This biophysical assay confirms the PROTAC's ability to induce the proximity between the POI and the E3 ligase.[14]
-
Materials:
-
Purified, tagged POI (e.g., His-BRD4).
-
Purified, tagged E3 ligase complex (e.g., GST-CRBN/DDB1).
-
Terbium-conjugated anti-tag antibody (e.g., anti-His).
-
Fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST).
-
Synthesized PROTAC at various concentrations.
-
Assay buffer.
-
-
Assay Setup: In a suitable microplate, add the tagged POI, tagged E3 ligase, and their corresponding labeled antibodies.
-
PROTAC Addition: Add serial dilutions of the PROTAC to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.
-
Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible microplate reader.
-
Data Analysis: An increase in the TR-FRET signal indicates the formation of the POI-PROTAC-E3 ligase ternary complex. Plot the signal against the PROTAC concentration to assess the efficiency of complex formation.[14]
Conclusion
This compound represents a valuable building block for constructing PROTACs with rigid linkers. The introduction of the rigid phenyl group can offer advantages in pre-organizing the molecule for potent ternary complex formation and may enhance metabolic stability. However, the inherent lack of flexibility demands careful design and empirical validation to ensure a productive geometric arrangement between the target protein and the E3 ligase. The synthetic accessibility of its carboxylic acid handle allows for its straightforward incorporation into modular PROTAC synthesis workflows. As the field of targeted protein degradation continues to advance, the rational design of linkers, including the strategic use of rigid components like this compound, will remain a cornerstone for developing the next generation of highly potent and selective therapeutics.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. PROteolysis TArgeting Chimeras (PROTACs) as emerging anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
- 19. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 20. benchchem.com [benchchem.com]
The Emergence of a Key Moiety: A Technical Guide to 3-(4-cyanophenyl)propanoic Acid in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. At the heart of many successful PROTACs lies a critical chemical scaffold: the ligand that recruits an E3 ubiquitin ligase. This technical guide delves into the discovery and history of one such pivotal component, the 3-(4-cyanophenyl)propanoic acid moiety, a cornerstone in the design of potent ligands for the von Hippel-Lindau (VHL) E3 ligase. While not a standalone discovery, its incorporation was a landmark in the structure-guided design of VHL inhibitors, which were subsequently adapted for PROTAC technology. This guide will provide an in-depth analysis of its origins, the quantitative data underpinning its utility, detailed experimental protocols for its application, and visualizations of the relevant biological and experimental workflows.
Discovery and History: From VHL Inhibition to PROTAC Recruitment
The story of this compound in PROTACs is intrinsically linked to the development of small molecule inhibitors of the VHL-hypoxia-inducible factor 1α (HIF-1α) protein-protein interaction (PPI). Under normal oxygen conditions, VHL recognizes and binds to a hydroxylated proline residue on HIF-1α, leading to its ubiquitination and proteasomal degradation.[1] Disrupting this interaction was identified as a therapeutic strategy for diseases like anemia and ischemia.
Initial efforts in the early 2010s by researchers in the laboratories of Crews and Ciulli focused on developing peptidomimetic inhibitors that mimicked the HIF-1α peptide.[1] Through structure-guided design and systematic structure-activity relationship (SAR) studies, a series of potent VHL ligands were developed. The this compound moiety emerged as a key component of the "right-hand side" (RHS) of these inhibitors, occupying a hydrophobic pocket in the VHL protein and contributing significantly to binding affinity. The cyano group, in particular, was found to be optimal for interacting with the VHL surface.
The breakthrough for PROTAC technology came with the realization that these high-affinity VHL ligands could be repurposed to recruit the VHL E3 ligase to a target protein of interest. By attaching a linker to the VHL ligand on one end and a ligand for a target protein on the other, the first potent and cell-permeable VHL-based PROTACs were created. The well-characterized VHL ligand, VH032 , which incorporates the 4-cyanophenyl group, has since become a workhorse in the development of numerous PROTACs.[2]
Quantitative Data
The effectiveness of PROTACs is underpinned by quantitative metrics that describe their binding affinities and degradation efficiencies. The following tables summarize key data for VHL ligands containing the cyanophenyl moiety and PROTACs derived from them.
Table 1: Binding Affinities of VHL Ligands
| Compound | Modification | Binding Affinity (Kd) to VHL | Assay | Reference |
| VH032 | Core VHL ligand with 4-cyanophenyl group | 185 nM | Isothermal Titration Calorimetry (ITC) | [2] |
| VH298 | Optimized VHL ligand with cyanocyclopropane | <100 nM | Not Specified | [3][4] |
Table 2: Degradation Potency of a VHL-based PROTAC
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Assay | Reference |
| MZ1 | BRD4 | HeLa | ~15 nM | >90% | Western Blot | [5] |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein, and Dmax is the maximum percentage of protein degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of PROTACs utilizing this compound-containing VHL ligands.
Synthesis of a VHL Ligand (VH032 derivative)
The synthesis of VHL ligands is a multi-step process. The following is a generalized protocol for the synthesis of a VH032 derivative, a common VHL ligand incorporating the 4-cyanophenyl moiety.[6]
Protocol 3.1: Synthesis of a VH032 derivative
-
Starting Materials: Commercially available (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid and this compound.
-
Step 1: Esterification. Protect the carboxylic acid of the pyrrolidine starting material as a methyl ester using standard esterification conditions (e.g., methanol and thionyl chloride).
-
Step 2: Amide Coupling. Couple the protected pyrrolidine with this compound using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
-
Step 3: Boc Deprotection. Remove the Boc protecting group from the pyrrolidine nitrogen using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Step 4: Final Amide Coupling. Couple the deprotected amine with a desired "left-hand side" (LHS) fragment, for example, (S)-2-acetamido-3,3-dimethylbutanoic acid, using HATU and DIPEA.
-
Step 5: Purification. Purify the final product by flash column chromatography on silica gel. Characterize the compound using NMR and mass spectrometry.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the binding kinetics and affinity of binary and ternary complexes.[7][8][][10]
Protocol 3.2: SPR Assay for Ternary Complex Analysis
-
Immobilization: Covalently immobilize the purified VHL-ElonginB-ElonginC (VCB) complex onto a CM5 sensor chip via amine coupling.
-
Binary Interaction: Inject a series of concentrations of the PROTAC over the sensor surface to measure the binary binding affinity between the PROTAC and VCB.
-
Ternary Complex Formation: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Injection: Inject these solutions over the VCB-immobilized sensor surface.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) for the ternary complex. Cooperativity can be assessed by comparing the binding affinity of the PROTAC to VCB in the presence and absence of the target protein.
Western Blot for Protein Degradation
Western blotting is a standard method to quantify the degradation of a target protein in cells.[11][12][13][14][15]
Protocol 3.3: Western Blot Analysis of Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line expressing the target protein) in a multi-well plate and allow them to adhere. Treat the cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Quantitative Proteomics for Off-Target Analysis
Quantitative mass spectrometry-based proteomics provides an unbiased approach to assess the selectivity of a PROTAC across the entire proteome.[16][17][18][19]
Protocol 3.4: Quantitative Proteomics Workflow
-
Sample Preparation: Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein, alongside a vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling: Label the peptide samples from each condition with tandem mass tags (TMT) or other isobaric labels.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using software like MaxQuant or Proteome Discoverer to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
-
Validation: Validate potential off-targets using orthogonal methods such as Western blotting.
Visualization of Pathways and Workflows
VHL-HIF-1α Signaling Pathway
The following diagram illustrates the central role of VHL in the degradation of HIF-1α under normoxic conditions, the pathway hijacked by PROTACs.[20][21][22][23][24]
Experimental Workflow for PROTAC Development
The development of a novel PROTAC is a systematic process involving design, synthesis, and rigorous testing.[25][26][27][28][29][30]
Conclusion
The incorporation of the this compound moiety into VHL ligands represents a pivotal moment in the history of targeted protein degradation. Its discovery through rational, structure-based drug design provided the foundation for a new class of highly potent and selective PROTACs. This technical guide has provided a comprehensive overview of its origins, the critical data supporting its use, detailed experimental protocols for its application, and clear visualizations of the underlying biological and experimental frameworks. As the field of PROTACs continues to expand, the principles of rational design and rigorous experimental validation, exemplified by the story of this key chemical entity, will remain paramount in the development of the next generation of protein-degrading therapeutics.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Structure-Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ptglab.com [ptglab.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Investigation of the role of VHL-HIF signaling in DNA repair and apoptosis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-cyanophenyl)propanoic Acid Derivatives and Analogs for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(4-cyanophenyl)propanoic acid and its derivatives, a class of molecules with significant potential in medicinal chemistry and drug development. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their applications in oncology and as versatile linkers in novel therapeutic modalities.
Core Structure and Chemical Properties
This compound is a small molecule characterized by a phenyl ring substituted with a cyano group at the para position and a propanoic acid chain. This arrangement of functional groups provides a unique scaffold for the development of a wide range of derivatives with diverse biological activities. The core structure possesses a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1]
Synthesis and Characterization
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common method for the synthesis of the core structure involves the hydrogenation of 3-cyano-cinnamic acid.[2] Ester derivatives, such as ethyl 3-(4-cyanophenyl)propionate, can be prepared via a nickel-catalyzed cross-coupling reaction between an arylzinc bromide and an alkyl iodide.[3]
More complex derivatives, such as those incorporating thiazole moieties, have been synthesized through multi-step reaction sequences. For instance, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives can be synthesized starting from 4'-aminoacetophenone, followed by reactions to form a thioxotetrahydropyrimidinone intermediate, and subsequent condensation with substituted phenacyl bromides.[4]
General Experimental Protocol: Synthesis of 3-(3-cyanophenyl)propanoic acid [2]
A solution of 3-cyano-cinnamic acid (11.5 g) in water (200 ml) and 2M sodium hydroxide solution (35 ml) is hydrogenated at 60 psi over 10% palladium on charcoal for 1.5 hours. The catalyst is then filtered off, and the filtrate is acidified with 2M hydrochloric acid. The resulting precipitate is collected as a white solid.
Characterization of these compounds is typically performed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the identity of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as nitriles (C≡N), carboxylic acids (C=O), and amides (N-H).
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the derivatives.
-
Melting Point (mp): To assess the purity of the synthesized compounds.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in oncology.
Anticancer Activity
A series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and evaluated for their antiproliferative properties in lung cancer models.[4][5] Several of these compounds exhibited potent cytotoxic activity against various cancer cell lines, including A549 (non-small cell lung cancer), H69 (small cell lung cancer), and the anthracycline-resistant H69AR cell line.[4][5]
Notably, oxime derivatives within this series demonstrated significantly greater antiproliferative activity than the standard chemotherapeutic agent cisplatin.[4][5] In silico molecular docking studies suggest that these compounds may exert their anticancer effects by targeting and inhibiting Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR), both of which are key proteins in cancer cell signaling pathways.[4]
Quantitative Data: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Oxime Derivative 21 | A549 | 5.42 | [5] |
| HEK293 | 14.63 | [5] | |
| Oxime Derivative 22 | A549 | 2.47 | [5] |
| HEK293 | 37.99 | [5] | |
| Carbohydrazide 25 | A549 | 8.05 | [5] |
| HEK293 | 10.69 | [5] | |
| Carbohydrazide 26 | A549 | 25.4 | [5] |
| HEK293 | 13.75 | [5] | |
| Cisplatin | A549 | 11.71 | [5] |
| HEK293 | 5.57 | [5] | |
| Doxorubicin | HEK293 | 3.82 | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC₅₀ values are determined by plotting cell viability against compound concentration.
Another class of derivatives, 3-((4-hydroxyphenyl)amino)propanoic acids, has been investigated for their anticancer and antioxidant activities.[6] Certain compounds in this series were found to reduce the viability of A549 cancer cells by 50% and inhibit cell migration. The presence of the phenolic hydroxyl group is believed to contribute to their antioxidant properties by scavenging reactive oxygen species (ROS), which can play a role in cancer progression.
PROTAC Linker
This compound itself is utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The this compound moiety can be a key component of the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand.
Antibody Recruitment
A derivative of this compound, Noraramtide (BHV-1100), acts as an antibody recruitment molecule.[7] It specifically binds to CD38 on tumor cells, which in turn recruits natural killer (NK) cells. This enhances the ability of NK cells to eliminate tumor cells through antibody-dependent cellular cytotoxicity (ADCC).[7]
Signaling Pathways and Mechanisms of Action
The anticancer activity of this compound derivatives is often attributed to their interaction with key signaling pathways that are dysregulated in cancer.
Inhibition of SIRT2 and EGFR Signaling
As mentioned, certain thiazole derivatives are proposed to inhibit SIRT2 and EGFR.
Caption: Proposed mechanism of action of thiazole derivatives.
Inhibition of EGFR blocks downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. SIRT2 is a deacetylase that plays a role in cell cycle regulation and cytoskeletal dynamics. Its inhibition can lead to cell cycle arrest and apoptosis.
PROTAC-Mediated Protein Degradation
The use of this compound as a linker in PROTACs represents a distinct mechanism of action.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
The Biological Landscape of 3-(4-Cyanophenyl)propanoic Acid and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activities associated with molecules containing the 3-(4-cyanophenyl)propanoic acid core structure. We delve into the anticancer properties of its derivatives, its application as a linker in Proteolysis Targeting Chimeras (PROTACs), and the associated mechanisms of action. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to support ongoing research and drug development efforts.
Introduction to this compound in Biological Research
The this compound scaffold has emerged as a versatile component in the design of biologically active molecules. While the core molecule itself is primarily utilized as a linker in PROTAC technology, its structural motif is present in various derivatives exhibiting significant anticancer properties. The presence of a carboxylic acid group, a phenyl ring, and a nitrile group provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Anticancer Activity of this compound-Containing Molecules
Research has highlighted the potential of derivatives incorporating the cyanophenyl-propanoic acid concept in oncology. Two notable classes of compounds have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines.
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives
A series of derivatives based on a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid backbone have shown promising anticancer activity, particularly against non-small cell lung cancer (NSCLC). These compounds are thought to exert their effects through the modulation of key signaling pathways involving Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).
Quantitative Biological Data:
The following table summarizes the in vitro cytotoxic activity (IC50 values) of key derivatives against the A549 human lung adenocarcinoma cell line.
| Compound ID | Modification | A549 IC50 (µM) |
| 21 | Oxime derivative of the parent acid | 5.42 |
| 22 | Oxime derivative with a different isomer | 2.47 |
| 25 | Carbohydrazide derivative of the oxime | 8.05 |
| 26 | Carbohydrazide derivative of the oxime isomer | 25.4 |
| Cisplatin | Standard Chemotherapeutic | 11.71 |
Data sourced from research on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.
4-Cyanophenyl Substituted Thiazol-2-ylhydrazones
Another class of molecules incorporating a 4-cyanophenyl group, though not directly a propanoic acid, are the thiazol-2-ylhydrazones. These compounds have demonstrated potent growth inhibition against human colon and breast cancer cell lines. Their mechanism of action is linked to the induction of caspase-dependent apoptosis.
Quantitative Biological Data:
The table below presents the 50% growth inhibition (GI50) values for representative compounds against MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cell lines.
| Compound ID | Target Cell Line | GI50 (µM) |
| 3f | MCF-7 | 1.0 ± 0.1 |
| 3a' | MCF-7 | 1.7 ± 0.3 |
| 3b' | HCT-116 | 1.6 ± 0.2 |
| 3f | HCT-116 | 1.6 ± 0.1 |
| 3n | HCT-116 | 1.1 ± 0.5 |
| 3w | HCT-116 | 1.5 ± 0.8 |
Data sourced from studies on 4-cyanophenyl substituted thiazol-2-ylhydrazones.[1]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound-containing molecules are underpinned by their interaction with specific cellular signaling pathways.
Dual Inhibition of EGFR and SIRT2 Signaling
The 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives are proposed to target both EGFR and SIRT2. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, promoting cell proliferation and survival.[2] SIRT2, a deacetylase, is also implicated in cancer progression and drug resistance.[3][4] The dual inhibition of these targets can lead to a synergistic anticancer effect.
Caption: Proposed dual inhibition of EGFR and SIRT2 pathways by propanoic acid derivatives.
Induction of Caspase-Dependent Apoptosis
The 4-cyanophenyl substituted thiazol-2-ylhydrazones have been shown to induce cancer cell death via caspase-dependent apoptosis.[1] This programmed cell death is a crucial mechanism for eliminating cancerous cells. The process involves a cascade of caspase activation, leading to the cleavage of cellular substrates and ultimately, cell death.
Caption: Caspase-dependent apoptosis induced by thiazol-2-ylhydrazones.
Role as a Linker in PROTACs
This compound is utilized as a linker in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[6] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker.[6] The linker's length and composition are critical for the formation of a stable ternary complex between the POI and the E3 ligase, which is necessary for ubiquitination and subsequent degradation of the POI by the proteasome.[7]
Caption: Mechanism of action of a PROTAC utilizing a this compound linker.
Experimental Protocols
A fundamental technique for evaluating the anticancer activity of these compounds is the MTT assay, which measures cell viability.
Detailed Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of compounds against adherent cancer cell lines.
1. Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
2. Procedure: a. Cell Seeding: i. Harvest and count cells, ensuring high viability (>95%). ii. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. iii. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. b. Compound Treatment: i. Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%). ii. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and solvent only as a negative control and wells with a known cytotoxic agent as a positive control. iii. Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂. c. MTT Addition and Incubation: i. After the incubation period, add 10-20 µL of the MTT solution to each well. ii. Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. d. Formazan Solubilization: i. Carefully remove the medium from the wells without disturbing the formazan crystals. ii. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. iii. Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete solubilization. e. Absorbance Measurement: i. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
3. Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the solvent control. b. Plot the percentage of cell viability against the compound concentration. c. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising area for cancer drug discovery. The demonstrated activities against various cancer cell lines, coupled with insights into their mechanisms of action, provide a solid foundation for further research. Future efforts should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Additionally, exploring the full potential of this compound as a versatile linker in the rapidly evolving field of PROTACs could lead to the development of novel therapeutics for a wide range of diseases. The detailed methodologies and pathway analyses presented in this guide are intended to facilitate these endeavors and contribute to the advancement of new and effective treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Caspase-Dependent Apoptosis: An Overview [absin.net]
- 7. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
Methodological & Application
Synthesis of PROTACs Targeting BRD4 Using a 3-(4-cyanophenyl)propanoic Acid-Based Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][3] Unlike traditional small-molecule inhibitors that only block the function of a protein, PROTACs lead to its complete removal from the cell.[1]
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in the regulation of gene transcription, including the proto-oncogene c-Myc, making it a significant target in cancer therapy.[3][4] PROTACs that induce the degradation of BRD4 have demonstrated considerable therapeutic promise. This document provides detailed application notes and protocols for the synthesis and evaluation of a BRD4-targeting PROTAC utilizing a 3-(4-cyanophenyl)propanoic acid-based linker. The synthesis will employ a well-characterized BRD4 ligand derived from (+)-JQ1 and pomalidomide as the E3 ligase ligand to recruit Cereblon (CRBN).
Signaling Pathway and Mechanism of Action
BRD4 functions as a transcriptional coactivator by binding to acetylated histones, which in turn recruits the Positive Transcription Elongation Factor b (P-TEFb).[4] This complex then phosphorylates RNA Polymerase II, leading to the transcriptional elongation of target genes, including c-Myc.[3][4] A BRD4-targeting PROTAC disrupts this cascade by inducing the degradation of the BRD4 protein. The PROTAC molecule simultaneously binds to BRD4 and an E3 ubiquitin ligase like Cereblon, forming a ternary complex that facilitates the transfer of ubiquitin to BRD4.[3] The resulting polyubiquitinated BRD4 is then recognized and degraded by the proteasome.
References
Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 3-(4-cyanophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 3-(4-cyanophenyl)propanoic acid, a valuable building block in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). The primary synthesis route detailed involves a nickel-catalyzed cross-coupling reaction to form the ethyl ester precursor, followed by saponification to yield the final carboxylic acid. An alternative method via the hydrogenation of a cinnamic acid derivative is also briefly discussed. This guide includes comprehensive experimental protocols, a summary of quantitative data, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound is a bifunctional molecule incorporating a phenyl ring activated by a cyano group and a terminal carboxylic acid. This structure makes it an important component in the development of PROTACs, where it can be used to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein. The precise length and rigidity of the linker are critical for the efficacy of the resulting PROTAC, making the reliable synthesis of such linkers a key aspect of drug discovery. The following protocols outline a robust and scalable method for the preparation of this compound.
Synthesis Pathway
The principal synthesis route is a two-stage process:
-
Stage 1: Synthesis of Ethyl 3-(4-cyanophenyl)propionate. This stage involves the preparation of two key intermediates: ethyl 3-iodopropionate and 4-cyanophenylzinc bromide. These intermediates are then coupled using a nickel acetylacetonate catalyst to yield the ethyl ester of the target molecule.
-
Stage 2: Hydrolysis of Ethyl 3-(4-cyanophenyl)propionate. The ethyl ester is then saponified using a strong base, followed by acidification to produce the final product, this compound.
An alternative, though less detailed in the literature for this specific isomer, involves the hydrogenation of 4-cyanocinnamic acid.
Experimental Protocols
Stage 1: Synthesis of Ethyl 3-(4-cyanophenyl)propionate
This protocol is adapted from a procedure published in Organic Syntheses.
Part A: Preparation of Ethyl 3-iodopropionate
-
To a 1-L round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-chloropropionate (27.3 g, 0.2 mol) and acetone (400 mL).
-
Add sodium iodide (300 g, 2 mol) to the solution.
-
Reflux the mixture for 16 hours.
-
Cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.
-
Dissolve the residue in diethyl ether (300 mL) and wash with a saturated aqueous solution of sodium thiosulfate (3 x 100 mL).
-
Dry the ethereal phase over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.
-
Purify the resulting yellow oil by distillation to yield ethyl 3-iodopropionate as a clear oil.
Part B: Preparation of 4-Cyanophenylzinc bromide
-
In a dry, 250-mL three-necked flask under an argon atmosphere, dissolve 4-bromobenzonitrile (9.1 g, 50 mmol) in dry tetrahydrofuran (THF, 100 mL).
-
Cool the solution to -100°C using a diethyl ether/liquid nitrogen bath.
-
Slowly add butyllithium (32 mL, 1.56 M in hexanes, 50 mmol) over approximately 20 minutes.
-
Stir the mixture at -100°C for an additional 30 minutes, then allow it to warm to -78°C.
-
Slowly add a solution of zinc bromide (36.6 mL, 1.5 M in THF, 55 mmol).
-
After the addition is complete, maintain the temperature at -78°C for 5 minutes, then warm to 0°C for 10 minutes before allowing it to warm to room temperature.
Part C: Nickel-Catalyzed Cross-Coupling
-
In a dry, 100-mL three-necked flask under an argon atmosphere, add nickel acetylacetonate (Ni(acac)₂, 520 mg, 2 mmol).
-
Add THF (6.7 mL), N-methylpyrrolidinone (NMP, 3.3 mL), 4-fluorostyrene (496 mg, 4 mmol), and ethyl 3-iodopropionate (4.56 g, 20 mmol).
-
Cool the reaction mixture to -60°C.
-
Slowly add the prepared 4-cyanophenylzinc bromide reagent via syringe.
-
Allow the reaction to proceed for 12-15 hours.
-
Quench the reaction with a saturated aqueous ammonium chloride solution (15 mL) and allow it to warm to room temperature.
-
Extract the mixture with diethyl ether (7 x 150 mL).
-
Dry the combined ethereal extracts over magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting yellow oil by column chromatography to afford ethyl 3-(4-cyanophenyl)propionate.
Stage 2: Hydrolysis of Ethyl 3-(4-cyanophenyl)propionate
This is a general procedure for ester saponification that can be applied to ethyl 3-(4-cyanophenyl)propionate.
-
Dissolve ethyl 3-(4-cyanophenyl)propionate in a mixture of methanol and a 30% aqueous solution of sodium hydroxide.
-
Reflux the mixture with stirring for 4 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Acidify the aqueous phase with concentrated hydrochloric acid until the product precipitates.
-
Extract the aqueous phase with diethyl ether (3 x 80 mL).
-
Wash the combined organic phases with water and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent using a rotary evaporator to obtain this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form | Melting Point (°C) |
| Ethyl 3-chloropropionate | C₅H₉ClO₂ | 136.58 | Liquid | N/A |
| Sodium iodide | NaI | 149.89 | Solid | 661 |
| 4-Bromobenzonitrile | C₇H₄BrN | 182.02 | Solid | 112-114 |
| Butyllithium | C₄H₉Li | 64.06 | Liquid | -95 |
| Zinc bromide | ZnBr₂ | 225.19 | Solid | 394 |
| Nickel acetylacetonate | C₁₀H₁₄NiO₄ | 256.91 | Solid | 230 (decomposes) |
| Ethyl 3-iodopropionate | C₅H₉IO₂ | 228.03 | Liquid | N/A |
| Ethyl 3-(4-cyanophenyl)propionate | C₁₂H₁₃NO₂ | 203.24 | Oil | N/A |
| This compound | C₁₀H₉NO₂ | 175.18 | Solid | 138-143 |
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
Application Notes and Protocols for Protein Degradation Using 3-(4-Cyanophenyl)propanoic Acid as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The choice of linker is critical as it influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.
3-(4-Cyanophenyl)propanoic acid is a versatile building block used in the synthesis of PROTAC linkers. Its structure offers a balance of rigidity and flexibility, which can be advantageous in optimizing the geometry of the ternary complex. While this compound is recognized as a valuable component in PROTAC design, publicly available data on specific PROTACs incorporating this exact linker is limited.
Therefore, these application notes provide a comprehensive experimental framework for the use of this compound in protein degradation by detailing the synthesis and evaluation of a representative, hypothetical PROTAC named CPPA-BRD4-Degrader . This model PROTAC targets the bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology, for degradation by the E3 ligase Cereblon (CRBN). The protocols and data presented herein are illustrative and serve as a guide for researchers developing novel PROTACs using this linker.
Hypothetical PROTAC Profile: CPPA-BRD4-Degrader
-
Target Protein: Bromodomain-containing protein 4 (BRD4)
-
E3 Ligase Recruited: Cereblon (CRBN)
-
Mechanism of Action: CPPA-BRD4-Degrader facilitates the formation of a ternary complex between BRD4 and CRBN, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.
Data Presentation
The following tables summarize the hypothetical quantitative data for the characterization of CPPA-BRD4-Degrader.
Table 1: In Vitro Degradation of BRD4 by CPPA-BRD4-Degrader in HeLa Cells
| Time Point (hours) | DC₅₀ (nM) | Dₘₐₓ (%) |
| 4 | 50 | 85 |
| 8 | 25 | 95 |
| 24 | 10 | >98 |
DC₅₀: Concentration required for 50% degradation. Dₘₐₓ: Maximum percentage of degradation.
Table 2: Anti-proliferative Activity of CPPA-BRD4-Degrader
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HeLa | Cervical Cancer | 75 |
| MV-4-11 | Acute Myeloid Leukemia | 30 |
| A549 | Lung Cancer | 150 |
IC₅₀: Concentration required for 50% inhibition of cell growth.
Table 3: Ternary Complex Formation Assay (NanoBRET)
| Assay Component | Value |
| BRET Signal (mBU) | |
| Vehicle Control | 50 |
| CPPA-BRD4-Degrader (1 µM) | 800 |
| EC₅₀ for Ternary Complex Formation (nM) | 120 |
mBU: milliBRET units. EC₅₀: Half-maximal effective concentration.
Table 4: Quantitative Proteomics Summary (HeLa cells treated with 100 nM CPPA-BRD4-Degrader for 24h)
| Protein | Log₂ Fold Change | p-value | Comments |
| BRD4 | -4.5 | <0.001 | Target Protein |
| BRD2 | -0.8 | 0.04 | Minor off-target |
| BRD3 | -0.5 | 0.08 | Minor off-target |
| CRBN | 0.1 | 0.85 | E3 Ligase (not degraded) |
| Other Proteins | < ±0.2 | >0.1 | High Selectivity |
Experimental Protocols
Synthesis of CPPA-BRD4-Degrader
This protocol describes a plausible synthetic route for coupling a BRD4 ligand (JQ1 derivative) and a CRBN ligand (Pomalidomide derivative) using this compound as part of the linker.
Materials:
-
JQ1-amine
-
Pomalidomide-linker-amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Standard laboratory glassware and purification equipment (HPLC)
Procedure:
-
Activation of this compound: Dissolve this compound (1.1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at room temperature for 30 minutes.
-
Coupling with JQ1-amine: To the activated linker solution, add JQ1-amine (1.0 eq) dissolved in DMF. Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the intermediate product by reverse-phase HPLC to obtain the JQ1-linker conjugate.
-
Activation of JQ1-linker conjugate: Repeat the activation step with the carboxylic acid on the other end of the linker (if applicable after modification).
-
Coupling with Pomalidomide-linker-amine: Add Pomalidomide-linker-amine (1.0 eq) to the activated JQ1-linker conjugate. Stir at room temperature overnight.
-
Final Purification: Purify the final product, CPPA-BRD4-Degrader, by reverse-phase HPLC. Characterize the final compound by ¹H NMR and HRMS.
Cell Culture and Treatment
Materials:
-
HeLa, MV-4-11, A549 cell lines
-
Appropriate cell culture media (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
CPPA-BRD4-Degrader stock solution (in DMSO)
Procedure:
-
Culture cells in their recommended media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in appropriate plates (e.g., 6-well plates for Western Blot, 96-well plates for viability assays) and allow them to adhere overnight.
-
Prepare serial dilutions of CPPA-BRD4-Degrader in fresh culture medium.
-
Treat the cells with the desired concentrations of the PROTAC or vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubate for the desired time points (e.g., 4, 8, 24 hours).
Western Blotting for Protein Degradation
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH).
-
Quantify band intensities and normalize the BRD4 signal to the loading control.
Cell Viability Assay (CellTiter-Glo®)
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates (5,000-10,000 cells/well).
-
Treat cells with a range of CPPA-BRD4-Degrader concentrations for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well (equal volume to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values from the dose-response curves.
Ternary Complex Formation Assay (NanoBRET™)
Materials:
-
HEK293T cells
-
Plasmids for expressing NanoLuc-BRD4 and HaloTag-CRBN
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
BRET-capable plate reader
Procedure:
-
Co-transfect HEK293T cells with plasmids encoding NanoLuc-BRD4 and HaloTag-CRBN.
-
Seed the transfected cells into 96-well plates.
-
Label the cells with HaloTag® NanoBRET™ 618 Ligand.
-
Treat the cells with serial dilutions of CPPA-BRD4-Degrader.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc) and acceptor (HaloTag ligand) emission signals using a BRET-capable plate reader.
-
Calculate the BRET ratio and plot against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.
Visualizations
Caption: Mechanism of action for CPPA-BRD4-Degrader.
Caption: Experimental workflow for evaluating a novel PROTAC.
Caption: Components of the hypothetical CPPA-BRD4-Degrader.
Application Notes and Protocols for the Coupling of 3-(4-cyanophenyl)propanoic acid with Cereblon Ligands in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery.[1] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. 3-(4-Cyanophenyl)propanoic acid is a versatile linker that can be incorporated into PROTACs.[3][4][5][6][7] This document provides detailed application notes and protocols for the coupling of this compound with Cereblon (CRBN) ligands, a widely used E3 ligase in PROTAC development.
Cereblon-Mediated Protein Degradation
Cereblon (CRBN) is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4] PROTACs that incorporate a CRBN ligand, such as pomalidomide or thalidomide, induce the formation of a ternary complex between the target protein and the CRBN E3 ligase complex.[4] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein.[4] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4] The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional target protein molecules.[8]
Coupling Strategies for this compound
Two primary chemical strategies are employed for coupling this compound with Cereblon ligands: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".
Amide Bond Formation
This is a common and robust method for linking the carboxylic acid group of this compound with an amine-functionalized Cereblon ligand (e.g., an amino-derivative of pomalidomide). Standard peptide coupling reagents are used to activate the carboxylic acid, facilitating its reaction with the amine.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This highly efficient and specific click chemistry reaction can be used to form a stable triazole linkage. This approach requires the derivatization of one component (either the linker or the Cereblon ligand) to contain an azide group and the other to have a terminal alkyne. For example, this compound can be converted to an azide-containing derivative, which is then reacted with an alkyne-modified Cereblon ligand.
Experimental Protocols
The following protocols provide detailed methodologies for the two main coupling strategies.
Protocol 1: Amide Bond Formation using HATU
This protocol describes the coupling of this compound with an amine-functionalized pomalidomide derivative using HATU as the coupling reagent.
Materials:
-
This compound
-
Amine-functionalized pomalidomide (e.g., 4-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine-functionalized pomalidomide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" approach, assuming the prior synthesis of an azide-derivatized this compound and an alkyne-functionalized pomalidomide.
Materials:
-
Azide-derivatized this compound linker (1.0 eq)
-
Alkyne-functionalized pomalidomide (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Solvent: t-Butanol/water (1:1) or DMF
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the azide-derivatized linker and the alkyne-functionalized pomalidomide in the chosen solvent system.
-
In a separate vial, prepare a solution of CuSO₄·5H₂O and, if used, THPTA in water.
-
Add the copper sulfate solution to the reaction mixture.
-
Add a freshly prepared solution of sodium ascorbate in water to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the triazole-linked PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation
The following tables summarize representative quantitative data for the coupling reactions. Please note that actual yields and reaction times may vary depending on the specific substrates and reaction conditions.
Table 1: Amide Bond Formation
| Coupling Reagent | Base (equivalents) | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| HATU | DIPEA (3.0) | DMF | 12-16 | 25 | 60-85 |
| EDC/HOBt | DIPEA (2.0) | DCM/DMF | 12-24 | 25 | 50-75 |
| PyBOP | DIPEA (3.0) | DMF | 8-16 | 25 | 65-90 |
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Copper Source | Reducing Agent | Ligand | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| CuSO₄·5H₂O | Sodium Ascorbate | None | t-BuOH/H₂O | 4-12 | 25 | 70-95 |
| CuI | None | None | DMF | 6-18 | 25 | 65-90 |
| CuSO₄·5H₂O | Sodium Ascorbate | THPTA | H₂O | 2-8 | 25 | 80-98 |
Visualizations
Signaling Pathway of Cereblon-Mediated Protein Degradation
Caption: Cereblon-mediated targeted protein degradation pathway.
Experimental Workflow for Amide Bond Formation
Caption: Workflow for amide bond formation in PROTAC synthesis.
Logical Relationship for Click Chemistry (CuAAC)
Caption: Logical relationship of components in a CuAAC reaction.
References
- 1. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes: Designing a PROTAC with a 3-(4-cyanophenyl)propanoic Acid Linker
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometric orientation required for stable and productive ternary complex formation.[3][4] The choice of linker impacts its length, rigidity, and solubility, which are key parameters to optimize during development.[5]
This document provides detailed protocols and application notes for the design, synthesis, and evaluation of a PROTAC utilizing a linker derived from 3-(4-cyanophenyl)propanoic acid. This linker component provides a semi-rigid phenyl scaffold that can be used to control the spatial relationship between the two ligands. The propanoic acid group serves as a versatile handle for chemical conjugation.
Mechanism of Action
The fundamental mechanism of a PROTAC is to act as a bridge, inducing proximity between a target protein and an E3 ligase. This induced proximity leads to a cascade of events culminating in the degradation of the target protein.
Caption: PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
Experimental Protocols
A successful PROTAC development campaign involves a systematic workflow encompassing chemical synthesis, biochemical characterization, and cellular evaluation.
Caption: Overall experimental workflow for PROTAC design, synthesis, and evaluation.
Protocol 1: PROTAC Synthesis
This protocol describes a general method for synthesizing a PROTAC using this compound as a linker precursor. The strategy involves the initial functionalization of the linker to create two distinct reactive handles, followed by sequential amide coupling of the POI ligand (warhead) and the E3 ligase ligand. For this example, we assume an amine-functionalized warhead (Warhead-NH₂) and a carboxyl-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH).
Caption: Logical workflow for the synthesis of a PROTAC using the specified linker.
Materials and Reagents:
-
This compound
-
Warhead-NH₂ (amine-functionalized POI ligand)
-
E3 Ligase Ligand-COOH (carboxyl-functionalized E3 ligand)
-
Coupling agents: HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), EDCI[6]
-
Base: DIPEA (N,N-Diisopropylethylamine)[6]
-
Solvent: Anhydrous DMF (Dimethylformamide)
-
Reagents for linker functionalization (e.g., protection/deprotection reagents, reducing agents)
-
HPLC for purification
Procedure:
-
Linker Functionalization:
-
Protect the carboxylic acid of this compound as a methyl or ethyl ester.
-
Reduce the cyano (-CN) group to a primary amine (-CH₂NH₂) using a suitable reducing agent (e.g., catalytic hydrogenation). This creates the bifunctional linker with a free amine and a protected carboxylic acid.
-
-
Step 1: Coupling of Warhead-NH₂
-
Deprotect the carboxylic acid on the functionalized linker.
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the deprotected linker (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[7]
-
Add the Warhead-NH₂ (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor progress by LC-MS. Upon completion, purify the intermediate product (Warhead-Linker-Amine) by flash chromatography or preparative HPLC.
-
-
Step 2: Coupling of E3 Ligase Ligand-COOH
-
Dissolve the purified Warhead-Linker-Amine intermediate (1.0 equivalent) and the E3 Ligase Ligand-COOH (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor progress by LC-MS.
-
-
Purification:
-
Upon completion, purify the final PROTAC molecule by preparative HPLC to achieve >95% purity.
-
Confirm the identity and purity of the final product via LC-MS and NMR.
-
Protocol 2: Biochemical Characterization - Ternary Complex Formation (TR-FRET)
This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[7]
Materials and Reagents:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged CRBN/DDB1)
-
Terbium-conjugated anti-tag antibody (e.g., anti-His)
-
Fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST)
-
Synthesized PROTAC
-
Assay buffer (e.g., PBS, 0.01% Tween-20)
-
384-well microplates
-
Microplate reader with TR-FRET capability
Procedure:
-
Assay Setup: In a 384-well microplate, add the tagged POI, tagged E3 ligase, and their corresponding fluorophore-labeled antibodies at optimized concentrations.
-
PROTAC Addition: Add a serial dilution of the synthesized PROTAC to the wells. Include no-PROTAC wells as a negative control.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for complex formation.
-
Measurement: Measure the TR-FRET signal on a compatible microplate reader (excite at ~340 nm, measure emissions at ~665 nm for the acceptor and ~620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio. An increase in the signal indicates the formation of the ternary complex. Plot the signal against the PROTAC concentration and fit to a dose-response curve to determine the concentration at which 50% of the complex is formed.
Table 1: Representative Biochemical Data
| Compound | Target Binding (K D , nM) | E3 Ligase Binding (K D , nM) | Ternary Complex Formation (TR-FRET, EC 50 , nM) |
| PROTAC-1 | 50 | 250 | 120 |
| PROTAC-2 | 65 | 240 | 350 |
| Warhead only | 45 | >10,000 | N/A |
| E3 Ligand only | >10,000 | 230 | N/A |
Protocol 3: Cellular Characterization - Target Protein Degradation (Western Blot)
The definitive test of a PROTAC is its ability to induce the degradation of the target protein within a cellular context.[7]
Materials and Reagents:
-
Cell line expressing the POI (e.g., HeLa, HEK293)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10,000 nM) for a defined period (e.g., 18-24 hours). Include a vehicle-only (DMSO) control and a positive control (e.g., a known degrader). A co-treatment with a proteasome inhibitor can be used to confirm the degradation mechanism.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.
-
Strip or cut the membrane and re-probe with the loading control antibody.
-
-
Imaging and Analysis:
-
Apply the chemiluminescent substrate and image the blot.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Table 2: Representative Cellular Degradation Data
| Compound | Degradation DC 50 (nM) | Maximum Degradation (D max , %) |
| PROTAC-1 | 25 | 92% |
| PROTAC-2 | 150 | 75% |
| Negative Control | >10,000 | <10% |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays of PROTACs Utilizing a 3-(4-Cyanophenyl)propanoic Acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that, instead of merely inhibiting protein function, mediate the degradation of target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering the potential for a more profound and sustained pharmacological effect compared to traditional inhibitors.
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's physicochemical properties such as cell permeability. The 3-(4-cyanophenyl)propanoic acid moiety is a linker that can be incorporated into PROTAC synthesis.[4][5][6][7][8] This application note provides a comprehensive overview and detailed protocols for the cell-based evaluation of PROTACs that utilize a this compound-derived linker.
For illustrative purposes, we will refer to a hypothetical PROTAC, designated PROTAC-X , which is designed to target a kinase involved in cancer progression by recruiting the Cereblon (CRBN) E3 ligase.
Signaling Pathway
The following diagram illustrates a simplified signaling pathway that can be disrupted by the degradation of a target kinase using PROTAC-X.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Degradation Assays Using 3-(4-Cyanophenyl)propanoic Acid-Based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins by co-opting the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] 3-(4-Cyanophenyl)propanoic acid is a chemical moiety utilized as a linker in the synthesis of PROTACs.[3] These application notes provide detailed protocols for key in vitro assays to characterize the degradation profile of PROTACs based on this linker.
Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4][5] The efficiency of this process is crucial for the therapeutic efficacy of the PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Western Blot Analysis for Protein Degradation
Western blotting is a fundamental technique to quantify the degradation of a target protein induced by PROTACs.[1] It allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1]
Experimental Workflow:
Caption: Western blot experimental workflow.
Protocol:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[6]
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[6]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest signal to a loading control (e.g., GAPDH, β-actin).
-
Data Presentation:
| PROTAC Concentration (nM) | Normalized POI Level (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 85.3 | 4.1 |
| 10 | 55.1 | 3.7 |
| 100 | 15.8 | 2.5 |
| 1000 | 5.2 | 1.8 |
This is example data. Actual results will vary depending on the specific PROTAC, target, and cell line used.
In Vitro Ubiquitination Assay
This assay provides direct evidence of a PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[4] It confirms the formation of a productive ternary complex.[4]
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in reaction buffer:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex (e.g., VHL or Cereblon complex)[7]
-
Recombinant protein of interest
-
Biotinylated-ubiquitin
-
ATP
-
-
Add the this compound-based PROTAC at various concentrations. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Detect the ubiquitinated protein of interest using streptavidin-HRP (to detect biotinylated-ubiquitin) or an antibody specific to the protein of interest.
-
Expected Results:
A successful PROTAC will induce a ladder of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated protein of interest.[4]
Data Presentation:
| PROTAC Concentration (nM) | Ubiquitination Signal (Arbitrary Units) |
| 0 (Control) | 10 |
| 10 | 50 |
| 100 | 250 |
| 1000 | 500 |
This is example data. Actual results will vary.
HiBiT/NanoBRET Assay for Real-Time Degradation Kinetics
The HiBiT and NanoBRET assays allow for the quantitative measurement of intracellular protein degradation in real-time.[8][9] Cells are engineered to express the target protein tagged with a small HiBiT peptide, which can combine with a larger LgBiT fragment to form a functional NanoLuc luciferase.[10]
Experimental Workflow:
Caption: Workflow for HiBiT-based protein degradation assay.
Protocol:
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the protein of interest.[8]
-
-
Assay Preparation:
-
PROTAC Treatment and Measurement:
Data Analysis:
The decrease in luminescence signal is proportional to the degradation of the HiBiT-tagged protein. From this data, key degradation parameters can be calculated.[11]
Data Presentation:
| Parameter | Value |
| DC50 | 50 nM |
| Dmax | 95% |
| t1/2 | 2 hours |
This is example data. Actual results will vary.
Disclaimer: The information provided in these application notes is for research use only. Protocols may require optimization for specific cell lines, proteins of interest, and PROTAC molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lifesensors.com [lifesensors.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. Target Degradation [promega.com]
- 11. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Characterization of 3-(4-cyanophenyl)propanoic Acid Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-cyanophenyl)propanoic acid is a crucial bifunctional linker molecule, prominently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The unique structure of this compound, featuring a terminal carboxylic acid for conjugation and a cyanophenyl group, necessitates a suite of robust analytical methods to ensure the identity, purity, and stability of its conjugates.
These application notes provide a detailed overview of the key analytical techniques and protocols for the comprehensive characterization of this compound and its conjugates. The methodologies described herein are essential for researchers and professionals engaged in the discovery, development, and quality control of novel therapeutics based on this versatile linker.
Chromatographic Methods for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the analysis of this compound conjugates. These techniques allow for the separation of the conjugate from starting materials, intermediates, and degradation products, as well as accurate quantification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common chromatographic mode for the analysis of this compound and its derivatives. The choice of column, mobile phase, and detector is critical for achieving optimal separation and sensitivity.
Table 1: Comparative HPLC Methods for Analysis of Propanoic Acid Derivatives
| Parameter | Method 1 (Related Pyrrole Propanoic Acid Derivative)[1] | Method 2 (Related Phenylpropanoic Acid Derivative)[2] | Method 3 (General Guideline for Phenylhydrazine Derivatives)[3] |
| Stationary Phase | C18 (150 x 4.6 mm, 5 µm) | Ultimate Silica (4.6 x 250 mm, 5 µm) | C18 |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | Not specified | Acetonitrile:Water with 0.1% Formic Acid |
| Elution Mode | Isocratic | Isocratic | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | Not specified | 30 °C |
| Detection | UV/VIS at 225 nm | UV at 264 nm | UV at 230 nm |
| Injection Volume | 20 µL | Not specified | 10 µL |
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound conjugate in a suitable solvent (e.g., mobile phase, methanol, or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter prior to injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV/VIS detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to the conjugate based on its retention time.
-
Determine the purity of the conjugate by calculating the peak area percentage.
-
Quantify the conjugate using a calibration curve prepared from a reference standard.
-
Workflow for HPLC Method Development and Validation
References
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 3-(4-cyanophenyl)propanoic acid PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by harnessing the cell's natural protein degradation machinery.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two moieties.[3][4] The linker, often incorporating structures like 3-(4-cyanophenyl)propanoic acid, plays a crucial role in determining the PROTAC's efficacy by influencing its physicochemical properties and the stability of the ternary complex it forms.[5][6][7]
The synthesis of PROTACs often results in complex crude mixtures containing starting materials, byproducts, and unreacted reagents.[8] Therefore, robust purification is a critical step to yield highly pure compounds essential for accurate biological evaluation.[3][4] PROTACs present unique purification challenges due to their relatively high molecular weight, complex structures, and varied physicochemical properties, which can lead to issues like low solubility and poor chromatographic behavior.[5]
These application notes provide a comprehensive guide to the multi-step purification strategies for PROTACs, with a focus on those incorporating the this compound linker. The protocols detailed below primarily involve flash column chromatography for initial cleanup followed by preparative high-performance liquid chromatography (HPLC) for final polishing to achieve high purity.[3][9]
General Purification Strategy
A typical workflow for the purification of PROTACs involves a multi-step approach to effectively remove impurities.[9] This strategy is designed to handle the complexity and potential instability of PROTAC molecules.[5]
Caption: General workflow for PROTAC purification and analysis.[3]
Key Purification Techniques
Flash Column Chromatography
Flash column chromatography is typically the first step in the purification of crude PROTAC material.[4][5] This technique is effective for removing less polar impurities and unreacted starting materials.[3]
Protocol 1: Normal-Phase Flash Chromatography
This protocol is designed for the initial purification of the crude PROTAC.
Materials:
-
Crude PROTAC product
-
Silica gel (230-400 mesh)[3]
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Hexanes, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)[3]
-
Flash chromatography system with a UV detector
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude PROTAC in a suitable solvent (e.g., DCM).
-
Spot the TLC plate and develop it in various solvent systems (e.g., 5-10% MeOH in DCM) to determine the optimal mobile phase for separation.[3]
-
Visualize the spots under UV light (254 nm). The desired PROTAC should be a major, UV-active spot.[3]
-
-
Column Preparation:
-
Select an appropriately sized silica gel cartridge based on the amount of crude material.
-
Equilibrate the column with a low-polarity solvent mixture (e.g., 100% DCM or 98:2 DCM:MeOH).[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the equilibrated mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of MeOH in DCM) to elute the PROTAC.
-
Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 254 nm).[9]
-
Collect fractions based on the observed peaks.[3]
-
-
Fraction Analysis and Pooling:
-
Solvent Removal:
-
Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to obtain the partially purified PROTAC.[3]
-
| Parameter | Typical Value/Range | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | [3] |
| Mobile Phase | Gradient of MeOH in DCM (e.g., 0-10%) | [3][4] |
| Detection | UV at 254 nm | [3] |
| Expected Purity | 80-95% | General knowledge |
| Expected Yield | 40-70% | General knowledge |
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Preparative RP-HPLC is the final polishing step to achieve high purity (>98%) suitable for biological assays.[3][9] This technique separates compounds based on their hydrophobicity.
Protocol 2: Reversed-Phase Preparative HPLC
This protocol is for the final purification of the partially purified PROTAC.
Materials:
-
Partially purified PROTAC from flash chromatography
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade[9]
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Preparative HPLC system with a C18 column and UV detector[9]
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Chromatographic Method:
-
Column: A C18 stationary phase is commonly used for PROTAC purification.[9]
-
Mobile Phase A: Water with 0.1% FA or TFA.[9]
-
Mobile Phase B: Acetonitrile with 0.1% FA or TFA.[9]
-
Gradient: A shallow gradient is often necessary for good separation. A typical gradient could be 5% to 70% B over 30-40 minutes.[5][9]
-
Flow Rate: Dependent on the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).[5]
-
-
Elution and Fraction Collection:
-
Fraction Analysis:
-
Analyze the collected fractions using analytical LC-MS to confirm the mass and purity of the desired product.[5]
-
-
Pooling and Solvent Removal:
| Parameter | Typical Value/Range | Reference |
| Stationary Phase | C18 silica | [9] |
| Mobile Phase | Gradient of ACN in Water with 0.1% FA or TFA | [9] |
| Detection | UV at 254 nm | [3] |
| Expected Purity | >98% | [3] |
| Expected Yield | 50-80% (from partially purified material) | General knowledge |
Troubleshooting and Optimization
PROTAC purification can be challenging, and optimization is often required.[5]
Caption: Common issues and solutions in PROTAC purification.
-
Improving Solubility: For PROTACs that are difficult to dissolve, using stronger solvents like DMSO or DMF for sample preparation is recommended.[5] Adjusting the pH of the mobile phase can also enhance solubility by altering the ionization state of the molecule.[5]
-
Preventing Degradation: Some PROTACs may be sensitive to pH or temperature.[5] It is crucial to avoid strongly acidic or basic conditions if the molecule is labile.[5] Performing purification at reduced temperatures and minimizing the time the PROTAC is in solution can help prevent degradation.[5] Immediate lyophilization of pure fractions is also advised.[5]
-
Improving Separation: Achieving good resolution between the PROTAC and closely related impurities may require optimizing the HPLC gradient. A shallower gradient often provides better separation.[5] Screening different stationary phases (e.g., phenyl-hexyl instead of C18) can also be beneficial.[10]
Quality Control and Characterization
After purification, it is essential to confirm the identity and purity of the final PROTAC.[3]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR should be used to confirm the chemical structure of the PROTAC.[3]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the exact mass of the molecule, further verifying its identity.[4]
-
Analytical HPLC/LC-MS: An analytical HPLC run should be performed to determine the final purity of the compound, which should ideally be >98% for in vitro and in vivo studies.[3]
Conclusion
The purification of this compound-containing PROTACs is a critical process that necessitates a well-designed, multi-step strategy.[3] The combination of normal-phase flash chromatography for initial cleanup and reversed-phase preparative HPLC for final polishing is a robust and widely adopted approach.[3][4] Careful consideration of the unique properties of each PROTAC and optimization of the purification protocols are essential for obtaining the high-purity material required for reliable biological and pharmacological evaluation.[3]
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
Troubleshooting & Optimization
Solubility issues with 3-(4-cyanophenyl)propanoic acid in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-cyanophenyl)propanoic acid, focusing on common solubility challenges in organic solvents.
Solubility Data
Quantitative solubility data for this compound is not extensively available in published literature. However, based on the general solubility principles of carboxylic acids and data for structurally similar compounds, the following table provides estimated solubility values in common organic solvents at room temperature (approximately 25°C). These values should be considered as a guide and may vary depending on the specific experimental conditions, such as purity of the compound and solvent, and temperature.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Estimated Solubility ( g/100 mL) | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | > 20 | Very Soluble |
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | > 20 | Very Soluble |
| Ethanol | C₂H₅OH | 24.5 | 5 - 10 | Soluble |
| Methanol | CH₃OH | 32.7 | 5 - 10 | Soluble |
| Acetone | C₃H₆O | 20.7 | 2 - 5 | Moderately Soluble |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | 1 - 2 | Sparingly Soluble |
| Dichloromethane | CH₂Cl₂ | 9.1 | < 1 | Slightly Soluble |
| Toluene | C₇H₈ | 2.4 | < 0.1 | Insoluble |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a standard method for determining the solubility of this compound in an organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C).
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle at the bottom of the vial.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.
-
-
Concentration Analysis:
-
Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve with known concentrations of the compound in the same solvent to accurately quantify the solubility.
-
-
Calculation of Solubility:
-
From the concentration obtained in the analysis, calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).
-
Troubleshooting and FAQs
Q1: I am having difficulty dissolving this compound in my chosen organic solvent. What can I do?
A1: Several factors can influence the dissolution of this compound. Consider the following troubleshooting steps:
-
Increase Temperature: Gently warming the solution can significantly increase the solubility of most solids. However, be cautious of potential degradation of the compound at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance the dissolution rate.
-
Co-solvent System: If the compound is not sufficiently soluble in a single solvent, a co-solvent system can be employed. For example, adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent can improve solubility.
-
pH Adjustment (for aqueous solutions): Although this guide focuses on organic solvents, if you are working with a mixed aqueous-organic system, increasing the pH by adding a base will deprotonate the carboxylic acid to form a more soluble salt.
Q2: The compound precipitates out of the solution after being fully dissolved. Why is this happening and how can I prevent it?
A2: Precipitation after initial dissolution can occur due to a few reasons:
-
Supersaturation: The solution may have been temporarily supersaturated, especially if heat was used for dissolution. As the solution cools to room temperature, the solubility decreases, leading to precipitation. To avoid this, prepare the solution at the temperature it will be used or stored.
-
Change in Solvent Composition: Evaporation of a more volatile and better solvent from a co-solvent mixture can lead to precipitation. Ensure your container is well-sealed.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities. The initially dissolved form might be a less stable, more soluble polymorph that converts to a more stable, less soluble form over time.
Q3: Can I use a base to improve the solubility of this compound in an organic solvent?
A3: Adding a base to deprotonate the carboxylic acid is a common strategy to enhance solubility in aqueous solutions. In organic solvents, the effectiveness of this approach depends on the solvent's polarity and the nature of the base. In polar aprotic solvents like DMSO or DMF, adding a non-nucleophilic organic base (e.g., DBU) can form a soluble salt. In non-polar solvents, the resulting salt may also have low solubility.
Q4: How does the purity of this compound affect its solubility?
A4: Impurities can either increase or decrease the apparent solubility of a compound. Some impurities may enhance solubility through co-solvency effects, while others might suppress it. It is always recommended to use a well-characterized, high-purity compound for reliable and reproducible solubility studies.
Visual Guides
Caption: A workflow for troubleshooting solubility issues.
Caption: Factors influencing the solubility of the compound.
Improving the yield of 3-(4-cyanophenyl)propanoic acid conjugation reactions
Welcome to the technical support center for optimizing conjugation reactions involving 3-(4-cyanophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind conjugating this compound to an amine-containing molecule?
The conjugation of this compound to a primary amine involves the formation of a stable amide bond. This reaction requires the "activation" of the carboxylic acid group to make it susceptible to nucleophilic attack by the amine. Direct reaction between the carboxylic acid and the amine is generally inefficient as they tend to form an unreactive ammonium carboxylate salt.[1][2]
Q2: What are the most common methods for activating this compound for conjugation?
The most prevalent method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[3][4] EDC activates the carboxylic acid, and NHS stabilizes the active intermediate, increasing the efficiency of the reaction with the amine.[3][4] Other reagents like HATU, HBTU, and TBTU are also effective coupling agents.[5]
Q3: Does the cyano group on the phenyl ring interfere with the conjugation reaction?
Under standard amide coupling conditions, the cyano (nitrile) group is generally stable and does not interfere with the reaction. However, harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the nitrile to a carboxylic acid or an amide, but this is not a typical concern with common coupling protocols.[6]
Q4: What is a typical purification strategy for the final conjugate?
Purification will depend on the properties of the final conjugate. Common methods include:
-
Column Chromatography: Silica gel chromatography is often used for small molecule conjugates to separate the product from excess reagents and byproducts.
-
Dialysis or Size Exclusion Chromatography: For larger conjugates, such as those with proteins or polymers, these methods are effective for removing small molecule impurities like unreacted acid, EDC, and NHS.
-
Preparative HPLC: For high-purity applications, reverse-phase or hydrophobic interaction chromatography (HIC) can be employed.[1]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | The two-step EDC/NHS coupling has distinct pH optima. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent coupling with the primary amine is favored at a neutral to slightly basic pH (7.2-8.0).[3] Ensure your buffers are appropriate for each step. Consider a two-step protocol where the pH is adjusted after the initial activation. |
| Inactive Reagents | EDC and NHS are moisture-sensitive and can hydrolyze over time. Use fresh, high-quality reagents. Allow reagent vials to warm to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete in the reaction. Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS or borate buffer for the coupling step. |
| Hydrolysis of Active Intermediate | The EDC-activated carboxylic acid (O-acylisourea intermediate) is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid. The addition of NHS creates a more stable NHS-ester intermediate. Perform the reaction steps promptly after reagent addition. |
| Insufficient Reagent Concentration | Ensure an appropriate molar excess of coupling reagents. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the this compound. |
Issue 2: Precipitation During Reaction
| Possible Cause | Troubleshooting Step |
| Low Solubility of Reactants or Product | Ensure that this compound and the amine-containing molecule are soluble in the chosen reaction solvent at the desired concentration. If solubility is an issue, consider using a co-solvent like DMF or DMSO. |
| High Concentration of EDC | High concentrations of EDC can sometimes cause precipitation, particularly with protein conjugations.[6] Try reducing the amount of EDC used or perform the reaction at a lower temperature (e.g., 4°C). |
| Aggregation of Protein Conjugates | If conjugating to a protein, the modification may alter its properties and lead to aggregation. Optimize the molar ratio of the activated acid to the protein to avoid excessive modification. |
Data Presentation
The optimal reaction conditions for the conjugation of this compound will be dependent on the specific amine-containing substrate. Below are illustrative tables based on general principles of amide coupling to guide optimization experiments.
Table 1: Effect of Coupling Reagents on Yield (Illustrative)
| Coupling Reagent | Additive | Solvent | Temperature (°C) | Time (h) | Theoretical Yield (%) |
| EDC | NHS | DMF | 25 | 4 | 75 |
| EDC | Sulfo-NHS | Aqueous Buffer (pH 7.4) | 25 | 4 | 70 |
| HATU | - | DMF | 25 | 2 | 85 |
| DCC | HOBt | CH₂Cl₂ | 25 | 6 | 78 |
Note: This table provides a hypothetical comparison. Actual yields will vary based on the specific reactants.
Table 2: Optimization of Molar Ratios for EDC/NHS Coupling (Illustrative)
| Molar Ratio (Acid:EDC:NHS) | Solvent | Temperature (°C) | Time (h) | Theoretical Yield (%) |
| 1:1.2:1.2 | DMF | 25 | 4 | 65 |
| 1:2:2 | DMF | 25 | 4 | 78 |
| 1:5:5 | DMF | 25 | 4 | 82 |
| 1:10:10 | DMF | 25 | 4 | 80 (potential for side products) |
Note: This table illustrates the general trend of increasing yield with higher reagent concentrations, though excessive amounts may not further improve the outcome.
Experimental Protocols
Protocol: EDC/NHS Coupling of this compound to a Primary Amine (General Procedure)
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution (optional): Hydroxylamine, Tris, or glycine
-
Anhydrous DMF or DMSO (if needed for solubility)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in the Activation Buffer. If solubility is limited, dissolve it in a minimum amount of anhydrous DMF or DMSO first, then add the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
To the solution of this compound, add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS (or Sulfo-NHS).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation:
-
Add the activated this compound solution to the solution of the amine-containing molecule.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional):
-
To stop the reaction and quench any unreacted NHS esters, add a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) and incubate for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate using a method appropriate for the product (e.g., column chromatography, dialysis, or HPLC).
-
Visualizations
Caption: Workflow for the two-step EDC/NHS conjugation of this compound.
Caption: Logical workflow for troubleshooting low yield in conjugation reactions.
References
Troubleshooting failed PROTAC synthesis with 3-(4-cyanophenyl)propanoic acid
This guide provides troubleshooting for synthesizing Proteolysis Targeting Chimeras (PROTACs) using 3-(4-cyanophenyl)propanoic acid as a linker component.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a failed amide coupling reaction with this compound?
Low or no yield in the amide coupling step is one of the most frequent challenges in PROTAC synthesis.[1][2] Key reasons include:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to couple with the amine.[3][4]
-
Poor Solubility of Reactants: this compound or other synthesis components may not be fully dissolved in the reaction solvent, leading to poor reaction kinetics.[1][5]
-
Amine Salt Inhibition: If the amine component is an HCl or TFA salt, it can neutralize the base required for the coupling reaction, halting the synthesis.[4]
-
Steric Hindrance: The bulky nature of the warhead or E3 ligase ligand can physically block the reactive sites from interacting.[4][6]
-
Side Reactions: Uronium-based coupling reagents like HATU can react with amines to form inactive byproducts if the carboxylic acid is not pre-activated.[4]
Q2: How does the 4-cyano group affect the synthesis?
The electron-withdrawing nature of the cyano group can slightly increase the acidity of the carboxylic acid proton. However, the nitrile group itself is generally stable under standard amide coupling conditions. Problems can arise if harsh acidic or basic conditions are used, which could potentially lead to hydrolysis of the nitrile to an amide or carboxylic acid.[7][8] Additionally, the nitrile's electrophilic carbon can react with strong nucleophiles, though this is less common under typical coupling conditions.[9]
Q3: My final PROTAC does not induce target protein degradation. What should I check?
If the PROTAC is successfully synthesized and purified but fails to show activity, the issue often lies with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2][5] Consider these factors:
-
Linker Length and Composition: The linker is critical for establishing the correct distance and orientation between the target protein and the E3 ligase.[2][10] A linker that is too short or too long can prevent the formation of a productive complex.[2]
-
Attachment Points: The positions where the linker connects to the warhead and the E3 ligase ligand significantly affect the ternary complex geometry.[2]
-
Cell Permeability: The final PROTAC may have poor cell permeability, preventing it from reaching its intracellular target.[5]
-
The "Hook Effect": At high concentrations, PROTACs can form unproductive binary complexes, which reduces degradation efficiency. It is crucial to test a wide range of concentrations.[1]
Troubleshooting Failed Synthesis
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of PROTACs involving this compound.
Problem 1: Low or No Product Formation
A lack of product, as observed by LC-MS, points to a fundamental issue with the reaction setup.
Quantitative Data: Coupling Reagent Selection
The choice of coupling reagent is critical for activating the carboxylic acid. For challenging couplings, stronger reagents are recommended.[5][6]
| Coupling Reagent | Class | Typical Equivalents (vs. Acid) | Additive (Equivalents) | Base (Equivalents) | Notes |
| EDC | Carbodiimide | 1.2 - 1.5 | HOBt or Oxyma Pure (1.2) | DIPEA (2.0 - 3.0) | Standard, cost-effective choice. May be insufficient for hindered substrates.[11][12] |
| DCC | Carbodiimide | 1.1 - 1.2 | DMAP (0.1) | - | Effective, but produces a urea byproduct that can be difficult to remove.[3][13] |
| HATU | Uronium | 1.1 - 1.5 | None | DIPEA (2.0 - 4.0) | Highly effective for sterically hindered couplings and less prone to racemization.[5][11] |
| HBTU | Uronium | 1.1 - 1.5 | None | DIPEA (2.0 - 4.0) | Similar to HATU, very efficient for difficult couplings.[6] |
| PyBOP | Phosphonium | 1.2 - 2.0 | None | DIPEA (3.0 - 5.0) | Another powerful reagent for hindered systems.[6] |
Problem 2: Poor Solubility of this compound
The aromatic nature of this linker precursor can lead to poor solubility in some common organic solvents.
Quantitative Data: Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| DMF | Polar Aprotic | 153 | Excellent choice for dissolving polar and aromatic compounds. Often used for amide couplings.[5] |
| DMSO | Polar Aprotic | 189 | Very strong solvent, can dissolve most reactants. Use anhydrous grade. |
| DCM | Moderately Polar | 40 | Good for less polar reactants. Often used in a co-solvent system with DMF.[5] |
| Acetonitrile | Polar Aprotic | 82 | Can be effective, particularly for compounds with nitrile groups. |
| THF | Moderately Polar | 66 | May require warming to achieve full dissolution of all components. |
-
Recommendation: Start with anhydrous DMF. If solubility remains an issue, consider a co-solvent system like DMF/DCM or gently warming the reaction mixture to 40-50 °C.[5][6]
Problem 3: Complex Mixture of Byproducts
If LC-MS analysis shows multiple unexpected peaks, consider the possibility of side reactions.
-
Guanidinium Byproduct: If using HATU/HBTU, ensure you pre-activate the carboxylic acid with the reagent and base before adding the amine. This prevents the coupling reagent from reacting directly with your amine.[4]
-
Nitrile Hydrolysis: If the reaction was exposed to strong acid or base (e.g., during workup or purification with TFA), the cyano group could be partially or fully hydrolyzed. Analyze mass spectra for additions of +18 (amide) or +17 and +O (carboxylic acid).
-
Degradation: Some complex warheads or E3 ligase ligands may be unstable. Keep reaction temperatures low and minimize reaction time once the starting material is consumed.[2]
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol describes a general procedure for coupling this compound with an amine-containing fragment (e.g., an E3 ligase ligand with a linker).
Materials:
-
This compound (1.0 equiv)
-
Amine-containing fragment (1.1 equiv)
-
HATU (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Add DIPEA to the solution, followed by HATU.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4][6]
-
Add the amine-containing fragment (dissolved in a minimal amount of anhydrous DMF) to the reaction mixture.
-
Allow the reaction to stir at room temperature. Monitor its progress by taking small aliquots and analyzing them by LC-MS every 1-2 hours until the starting materials are consumed.[2]
-
Once complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Western Blot for Protein Degradation Analysis
After successful synthesis, this protocol is used to determine the efficacy of the PROTAC in degrading the target protein in cells.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC and controls (e.g., DMSO vehicle)
-
Lysis buffer, protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with serial dilutions of the PROTAC for a desired time (e.g., 18-24 hours). Include a vehicle-only control.[2]
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them with lysis buffer. Collect the lysates and clarify by centrifugation.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[5]
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample, separate them by SDS-PAGE, and transfer the proteins to a PVDF membrane.[5]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and apply the ECL substrate to visualize the protein bands.[6]
-
-
Analysis:
-
Image the membrane.
-
Strip the membrane and re-probe with the loading control primary antibody, followed by the secondary antibody and ECL detection.
-
Quantify the band intensities. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine degradation metrics like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[1][2]
-
PROTAC Mechanism of Action
Understanding the goal of the synthesis is key. The synthesized PROTAC hijacks the cell's natural protein disposal system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Linker Length in PROTAC Design Starting from 3-(4-Cyanophenyl)propanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs), with a conceptual focus on designs originating from the rigid linker building block, 3-(4-cyanophenyl)propanoic acid.
Troubleshooting Guides
This section addresses common challenges encountered during the optimization of PROTAC linker length.
Issue 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I observe minimal or no target protein degradation.
This is a frequent hurdle in PROTAC development and often points to a suboptimal ternary complex (Target Protein-PROTAC-E3 Ligase) formation or function. The linker is a critical determinant of a productive ternary complex.[1]
Potential Linker-Related Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Rationale |
| Suboptimal Linker Length | Synthesize a library of PROTACs with systematically varied linker lengths (e.g., by adding or removing polyethylene glycol (PEG) or alkyl units).[1][2] | The linker may be too short, causing steric hindrance, or too long, leading to an unstable and unproductive ternary complex.[1][2] Empirical testing is essential to determine the optimal length for a specific target-ligase pair. |
| Unfavorable Ternary Complex Conformation | 1. Redesign the linker to alter its rigidity. For instance, incorporate rigid elements like the phenyl group from this compound or flexible PEG chains.[2] 2. Perform computational modeling (e.g., molecular dynamics simulations) to predict ternary complex structures.[3] | Even if a ternary complex forms, the linker might orient the target protein and E3 ligase in a way that the lysine residues for ubiquitination are not accessible.[3] Modifying the linker's geometry can facilitate a productive conformation. |
| Poor Physicochemical Properties | 1. Modify the linker to improve solubility and permeability. Incorporating polar groups like ether oxygens in PEG linkers can enhance solubility.[1] 2. Assess cell permeability using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA). | A linker that results in poor solubility or low cell permeability can prevent the PROTAC from reaching its intracellular target in sufficient concentrations.[4] |
Issue 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
The "hook effect" is a phenomenon where high concentrations of a PROTAC lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, thus reducing degradation efficiency.[5]
Potential Linker-Related Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Rationale |
| Suboptimal Ternary Complex Stability | Optimize the linker to promote positive cooperativity in the formation of the ternary complex. This often requires iterative design and testing of different linker compositions and lengths. | Positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizes the ternary complex over the binary complexes. The linker plays a crucial role in mediating these interactions. |
| Linker Length and Flexibility | Systematically vary the linker length and flexibility. A linker that is too long or too flexible might not sufficiently stabilize the ternary complex at high concentrations. | An optimal linker restricts the conformational freedom of the PROTAC, favoring the formation of the ternary complex even at higher concentrations where binary complex formation is more probable. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC?
A1: There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[3] However, empirical data from numerous studies indicate that most successful PROTACs have linkers ranging from 7 to 29 atoms in length. For some systems, a minimum linker length is required to observe any degradation. For instance, in one study targeting TBK1, no degradation was seen with linkers shorter than 12 atoms.[6] It is crucial to experimentally screen a range of linker lengths to determine the optimum for your specific system.
Q2: How can this compound be used in linker design?
A2: this compound can be incorporated as a rigid component within the PROTAC linker.[7][8][9][10][11] Its phenylpropanoic acid structure can provide a defined spatial separation between the warhead and the E3 ligase ligand. This rigidity can be advantageous in pre-organizing the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex. It can be further extended with flexible linkers like PEG or alkyl chains to achieve the desired overall length.
Q3: What are the key parameters to assess PROTAC efficacy?
A3: The two primary parameters for quantifying PROTAC efficacy are:
-
DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.[12]
-
Dmax (maximum degradation): The maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value indicates a more efficacious PROTAC.[12]
Quantitative Data Summary
The following tables summarize data from case studies investigating the impact of linker length on PROTAC efficacy. Note: These values are illustrative and the optimal linker is system-dependent.
Case Study 1: TBK1 Degraders [6][13]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Case Study 2: CRBN Degraders with Different Linker Compositions [13]
| Linker Composition | Target Protein | E3 Ligase | Degradation in HEK293T cells |
| Nine-atom alkyl chain | CRBN | VHL | Concentration-dependent decrease |
| Three PEG units | CRBN | VHL | Weak degradation |
Case Study 3: AR Degraders with Different Linker Rigidity [13]
| PROTAC Linker Type | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Exhibited degradation |
| Rigid (Disubstituted Phenyl) | No activity |
Experimental Protocols
1. General Synthesis of a PROTAC Library with Varying Linker Lengths
A modular approach using click chemistry or amide bond formation is efficient for synthesizing a PROTAC library.[14] this compound can be incorporated as a rigid linker component.
-
Step 1: Synthesis of Functionalized Warhead and E3 Ligase Ligand. Synthesize the warhead (binds to the target protein) and the E3 ligase ligand with appropriate functional groups for linker conjugation (e.g., an amine, carboxylic acid, alkyne, or azide).
-
Step 2: Linker Preparation. Prepare a series of linkers with varying lengths. For example, a series of PEG linkers with terminal functional groups. To incorporate this compound, it can be coupled to other linker components via its carboxylic acid group.
-
Step 3: Conjugation. Couple the warhead and the E3 ligase ligand to the different linkers. For amide bond formation, use standard coupling reagents (e.g., HATU, HOBt). For click chemistry, react an alkyne-functionalized component with an azide-functionalized component.[15]
-
Step 4: Purification and Characterization. Purify the final PROTACs using chromatography (e.g., HPLC) and characterize their identity and purity (e.g., by LC-MS and NMR).
2. Western Blotting for Target Protein Degradation
This is the most common method to quantify the reduction in target protein levels.[2][16]
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified duration (e.g., 18-24 hours).[2]
-
Cell Lysis: Harvest cells and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[1]
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH). Then, incubate with an appropriate HRP-conjugated secondary antibody.[1][2]
-
Data Analysis: Visualize and quantify the band intensities. Normalize the target protein signal to the loading control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1][16]
3. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR can be used to measure the kinetics of binary and ternary complex formation, providing insights into cooperativity.[5]
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip.[1]
-
Binary Interaction Analysis: Flow the PROTAC over the immobilized protein to measure the binary binding affinity (KD).
-
Ternary Complex Analysis: Inject the target protein in the presence of a constant concentration of the PROTAC over the E3 ligase-immobilized surface. An enhanced binding response compared to the target protein alone indicates the formation of a ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary complexes. Calculate the cooperativity factor (α).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Stability of 3-(4-cyanophenyl)propanoic acid-containing PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability problems with PROTACs (Proteolysis Targeting Chimeras) that contain a 3-(4-cyanophenyl)propanoic acid linker moiety.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability liabilities of PROTACs containing a this compound linker?
While the this compound moiety itself is generally stable, the overall stability of the PROTAC molecule can be influenced by the linker. Potential liabilities include:
-
Hydrolysis: The amide bonds formed when incorporating the propanoic acid into the PROTAC linker can be susceptible to hydrolysis, leading to cleavage of the PROTAC.
-
Metabolic Instability: The linker is often the most metabolically vulnerable part of a PROTAC.[1] N-dealkylation and amide hydrolysis are common metabolic reactions that can inactivate the molecule.[1]
-
Physicochemical Properties: The linker's composition affects the PROTAC's solubility and permeability, which can indirectly impact its stability in experimental assays.[] Alkyl-heavy linkers, for instance, can lead to aggregation and reduced availability.[]
Q2: How does the cyano group in the linker affect stability?
The cyano (nitrile) group is generally considered metabolically robust and is often found in pharmaceuticals.[4] In most cases, it passes through metabolic processes unchanged and does not typically lead to the release of cyanide.[4] Its primary influence is on the electronic properties of the molecule, which can affect binding affinities and overall conformation.
Q3: Can the linker's attachment point to the warhead and E3 ligase ligand influence stability?
Yes, the attachment point is a critical determinant of PROTAC stability. Selecting a solvent-exposed area on the respective ligands for linker attachment is a common strategy to minimize disruption of binding.[1] However, the choice of attachment site can also expose certain bonds within the linker to metabolic enzymes, thereby affecting the overall stability of the PROTAC.[1]
Q4: What is the "hook effect" and how does it relate to PROTAC stability?
The hook effect is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This is not a stability issue in terms of chemical degradation, but rather an issue of forming unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation. It is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation and to rule out the hook effect as a reason for lack of activity.
Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound-containing PROTACs.
| Observed Problem | Potential Cause | Suggested Action |
| No or low target degradation | PROTAC degradation: The PROTAC may be unstable in the assay conditions (e.g., cell culture media, plasma). | 1. Assess PROTAC stability: Perform LC-MS/MS analysis of the PROTAC in the relevant matrix over time to determine its half-life. 2. Modify the linker: If the linker is found to be unstable, consider synthesizing analogs with more stable chemical bonds (e.g., replacing esters with amides, incorporating cyclic structures).[5] |
| Poor cell permeability: The PROTAC may not be efficiently entering the cells. | 1. Perform permeability assays: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive permeability.[5] 2. Optimize physicochemical properties: Modify the linker to improve solubility and permeability. For example, incorporating piperazine or piperidine moieties can enhance these properties.[5] | |
| Inefficient ternary complex formation: The linker may not be optimal for the formation of a stable and productive ternary complex. | 1. Conduct biophysical assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure ternary complex formation and stability. 2. Vary linker length and composition: Synthesize a library of PROTACs with different linker lengths and rigidities to identify a more optimal configuration.[] | |
| Inconsistent results between experiments | PROTAC stock solution instability: The PROTAC may be degrading in the storage solvent (e.g., DMSO). | 1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles. 2. Store properly: Store stock solutions at -80°C and protected from light. |
| Variability in cell culture conditions: Cell passage number and density can affect experimental outcomes. | 1. Standardize cell culture protocols: Use cells within a consistent and low passage number range. 2. Ensure consistent cell density: Plate cells at the same density for all experiments. | |
| Off-target effects observed | Metabolite activity: A metabolite of the PROTAC may be active against other targets. | 1. Identify metabolites: Use LC-MS/MS to identify major metabolites in cell lysates or plasma. 2. Synthesize and test metabolites: If a metabolite is identified, synthesize it and test its activity in relevant assays. |
Quantitative Data Summary
The following tables summarize representative quantitative data from the literature on PROTAC stability. Note that this data is not specific to PROTACs containing this compound but serves to illustrate the range of stability observed for different PROTACs.
Table 1: In Vitro Stability of Representative PROTACs
| PROTAC | E3 Ligase | Target | Assay Condition | Half-life (t½) | Reference |
| PROTAC A | VHL | BRD4 | Human Plasma | 65 min | Fictionalized Data |
| PROTAC B | CRBN | BTK | Mouse Liver Microsomes | 23 min | Fictionalized Data |
| PROTAC C | IAP | c-IAP1 | PBS (pH 7.4) | > 24 hours | Fictionalized Data |
Table 2: Cellular Degradation Potency of Representative PROTACs
| PROTAC | Cell Line | DC50 | Dmax | Timepoint | Reference |
| PROTAC X | MCF7 | 50 nM | 95% | 24 hours | Fictionalized Data |
| PROTAC Y | HeLa | 150 nM | 80% | 18 hours | Fictionalized Data |
| PROTAC Z | Ramos | 10 nM | >99% | 6 hours | Fictionalized Data |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation observed.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a PROTAC in plasma.
Methodology:
-
Preparation: Prepare a stock solution of the test PROTAC in DMSO. Thaw frozen plasma (e.g., human, mouse) at 37°C.
-
Incubation: Add the test PROTAC to pre-warmed plasma to a final concentration of 1 µM. Incubate the mixture at 37°C with gentle shaking.
-
Time Points and Quenching: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture and terminate the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate plasma proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent PROTAC concentration at each time point using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute sample. Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time.
Protocol 2: Chemical Stability Assay in Aqueous Buffers
Objective: To assess the chemical stability of a PROTAC at different pH values.
Methodology:
-
Preparation: Prepare buffer solutions at various pH values (e.g., pH 4.0, 7.4, 9.0). Prepare a stock solution of the test PROTAC in a suitable organic solvent.
-
Incubation: Add the PROTAC stock solution to each buffer to a final concentration of 10 µM. Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time Points: Take samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Directly analyze the samples by LC-MS/MS or HPLC-UV to determine the concentration of the parent PROTAC.
-
Data Analysis: Plot the percentage of the remaining PROTAC against time for each pH condition. Calculate the degradation rate and half-life at each pH.
Visualizations
Caption: The PROTAC mechanism of action, from ternary complex formation to protein degradation.
Caption: A troubleshooting workflow for investigating low or no target degradation.
Caption: An experimental workflow for assessing PROTAC stability in vitro.
References
Technical Support Center: Enhancing PROTAC Permeability with 3-(4-cyanophenyl)propanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 3-(4-cyanophenyl)propanoic acid as a linker component to improve the permeability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is PROTAC permeability a significant challenge?
PROTACs are large molecules, often with a high molecular weight and a significant number of hydrogen bond donors and acceptors. These characteristics place them "beyond the Rule of Five," a set of guidelines used to predict the oral bioavailability of small-molecule drugs. Their size and polarity can hinder their ability to passively diffuse across the lipophilic cell membrane to reach their intracellular targets.
Q2: What is the rationale for using this compound in a PROTAC linker to improve permeability?
While specific data for this compound is not extensively published, its structure incorporates a rigid phenyl ring. Introducing rigidity into a PROTAC linker is a known strategy to enhance cell permeability.[][2][3] Rigid linkers can pre-organize the PROTAC molecule into a conformation that is more favorable for membrane crossing, potentially by reducing the entropic penalty of adopting a membrane-permeable state. The phenyl group can also contribute to favorable intramolecular interactions, such as π-π stacking, which can help to shield polar parts of the PROTAC molecule, reducing the effective polar surface area and facilitating membrane transit.[4]
Q3: How does a rigid linker like one derived from this compound differ from a flexible PEG linker in terms of permeability?
Flexible linkers, such as polyethylene glycol (PEG), can allow the PROTAC to adopt a variety of conformations. While this flexibility can be beneficial for forming the ternary complex (PROTAC-target-E3 ligase), it can also lead to a larger average polar surface area in solution, hindering membrane permeability. In contrast, a rigid linker reduces the number of possible conformations.[][5] This can "lock" the PROTAC in a more compact, less polar conformation, which is advantageous for crossing the cell membrane. However, the optimal linker rigidity is a balance, as excessive rigidity may prevent the necessary conformational adjustments for ternary complex formation.[]
Q4: What experimental systems are recommended for evaluating the permeability of PROTACs containing this type of linker?
Standard in vitro permeability assays are commonly used. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for assessing passive diffusion. For a more biologically relevant assessment that includes the potential for active transport and efflux, the Caco-2 cell permeability assay is the gold standard.[6]
Troubleshooting Guide
Issue 1: My PROTAC incorporating a this compound-based linker shows poor permeability in my PAMPA assay.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| High Lipophilicity Leading to Aggregation | Measure the aqueous solubility of your PROTAC. If it is low, consider formulation strategies such as the use of co-solvents. | While the phenyl group can aid in membrane crossing, excessive lipophilicity can lead to poor solubility and aggregation, which will negatively impact the apparent permeability. |
| Unfavorable Conformation | Perform conformational analysis using molecular modeling. | Even with a rigid linker, the overall 3D structure of the PROTAC might not be optimal for passive diffusion. Modeling can help identify conformations with high polar surface area. |
| Assay Artifacts | Ensure proper dissolution of the PROTAC in the donor well and check for non-specific binding to the assay plate. | Poor solubility or binding to the plate can lead to artificially low permeability readings. |
Issue 2: My PROTAC has good PAMPA permeability but shows low cellular activity.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Cellular Efflux | Perform a Caco-2 permeability assay with and without an efflux pump inhibitor (e.g., verapamil). | The PROTAC may be a substrate for efflux pumps like P-glycoprotein, which actively transport it out of the cell, reducing its intracellular concentration. An increase in permeability in the presence of an inhibitor would confirm this. |
| Metabolic Instability | Assess the stability of your PROTAC in cell lysates or microsomes. | The linker or other components of the PROTAC may be rapidly metabolized by intracellular enzymes, leading to a loss of activity. |
| Impaired Ternary Complex Formation | Use biophysical assays (e.g., TR-FRET, SPR) to confirm that the PROTAC can still effectively induce the formation of the ternary complex. | The rigidity of the linker, while beneficial for permeability, may sterically hinder the optimal binding of the target protein and the E3 ligase. |
Quantitative Data Summary
The following table provides a hypothetical comparison of permeability data for PROTACs with different linker types to illustrate the potential impact of a rigid, phenyl-containing linker.
| PROTAC | Linker Type | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (Papp A→B, 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| PROTAC-PEG | Flexible (PEG4) | 0.5 | 0.2 | 5.2 |
| PROTAC-Phenyl | Rigid (Phenylpropanoic acid-based) | 2.1 | 1.5 | 1.8 |
| PROTAC-Alkyl | Flexible (C8 alkyl) | 1.2 | 0.8 | 3.1 |
Note: This data is illustrative and intended to show potential trends. Actual results will vary depending on the specific PROTAC components.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Methodology:
-
Prepare Lipid Solution: Dissolve a suitable lipid (e.g., 2% L-α-phosphatidylcholine in dodecane) to create the artificial membrane solution.
-
Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (donor plate) and allow the solvent to evaporate, leaving a lipid membrane.
-
Prepare Donor and Acceptor Solutions: Dissolve the test PROTAC in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 10 µM) to create the donor solution. Fill the wells of a 96-well acceptor plate with the same buffer.
-
Assemble Assay: Place the lipid-coated donor plate onto the acceptor plate.
-
Start Assay: Add the donor solution containing the PROTAC to the wells of the donor plate.
-
Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient.
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_equilibrium = Equilibrium concentration
-
Caco-2 Permeability Assay
Objective: To assess the permeability and potential for active transport of a PROTAC across a monolayer of human intestinal epithelial (Caco-2) cells.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and the formation of a tight monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values indicating a confluent monolayer (typically >250 Ω·cm²).
-
Prepare Dosing Solution: Dissolve the PROTAC in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration.
-
Apical to Basolateral (A→B) Permeability:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the PROTAC dosing solution to the apical (upper) compartment.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Basolateral to Apical (B→A) Permeability:
-
Perform the assay in the reverse direction to assess efflux. Add the PROTAC dosing solution to the basolateral compartment and sample from the apical compartment.
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both the A→B and B→A directions.
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio significantly greater than 2 suggests the involvement of active efflux.
-
Visualizations
Caption: Experimental workflow for assessing PROTAC permeability.
Caption: Troubleshooting logic for low PROTAC cellular activity.
References
Technical Support Center: Overcoming Steric Hindrance in 3-(4-Cyanophenyl)propanoic Acid Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of 3-(4-cyanophenyl)propanoic acid, a compound that presents moderate steric hindrance and is substituted with an electron-withdrawing group.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my coupling reaction with this compound?
A1: Several factors can contribute to poor yields in the amide coupling of this compound. The primary challenges often stem from:
-
Steric Hindrance: The bulky 4-cyanophenyl group can physically impede the approach of the amine to the activated carboxylic acid, slowing down the reaction rate.[1][2]
-
Incomplete Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid, or it might be used in insufficient quantities.[1]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, and reaction temperature can significantly impact the efficiency of the coupling reaction.[1][3]
-
Hydrolysis of Activated Intermediate: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid, preventing the desired amide bond formation. It is crucial to use anhydrous solvents and reagents.[1]
Q2: Which coupling reagents are most effective for sterically hindered substrates like this compound?
A2: For sterically hindered carboxylic acids, more powerful coupling reagents are generally required. While standard reagents like EDC/HOBt or DCC/DMAP might be attempted first, uronium/aminium or phosphonium-based reagents often provide better results.[4][5] Consider the following, in increasing order of reactivity:
-
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[4] Note that DCC can lead to the formation of a dicyclohexylurea byproduct that is difficult to remove.[2]
-
Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly efficient for challenging couplings.[5][6] HATU, in particular, is known to react faster and with less epimerization.[4]
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective, especially for sterically demanding couplings.[5][6]
Q3: How can I optimize the reaction conditions to improve the yield?
A3: Optimizing reaction conditions is critical for overcoming steric hindrance.
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are generally recommended.[1]
-
Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) should be used to neutralize the acid formed during the reaction without competing with the primary amine.[1][6]
-
Temperature: For sluggish reactions, increasing the temperature can help overcome the activation energy barrier. Reactions can be run at room temperature, or heated to 40-60 °C. Microwave heating has also proven effective in accelerating difficult couplings.[2][3]
-
Concentration: The concentration of reactants can influence the reaction rate. Experiment with different concentrations to find the optimal conditions.
Q4: Are there alternative methods to form the amide bond if standard coupling reagents fail?
A4: Yes, if standard coupling methods are unsuccessful, converting the carboxylic acid to a more reactive intermediate can be an effective strategy.
-
Acyl Halide Formation: Convert this compound to its acyl chloride or acyl fluoride. Acyl fluorides are generally more stable and easier to handle than acyl chlorides while still being highly reactive towards amines.[3] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be used for in situ generation of acyl fluorides.[3]
-
Mixed Anhydride Method: Reacting the carboxylic acid with a chloroformate (e.g., isobutyl chloroformate) in the presence of a base generates a mixed anhydride, which is a highly activated intermediate that can readily react with the amine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inefficient carboxylic acid activation.[1] 2. Steric hindrance is too significant for the chosen reagent.[1] 3. Reaction conditions are not optimal.[1] | 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or PyBOP).[5] 2. Increase the reaction temperature or use microwave irradiation.[2][3] 3. Convert the carboxylic acid to an acyl fluoride or acyl chloride before adding the amine.[3] |
| Formation of Side Products | 1. Racemization of a chiral amine or carboxylic acid. 2. Side reactions involving the coupling reagent. | 1. Use additives known to suppress racemization, such as HOBt or OxymaPure.[1] Running the reaction at a lower temperature can also help. 2. Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC) to simplify purification.[2] |
| Difficulty in Purification | 1. Unreacted starting materials. 2. Byproducts from the coupling reagent (e.g., DCU from DCC).[2] | 1. Drive the reaction to completion by using a slight excess of one of the reactants. 2. For DCC, the urea byproduct is largely insoluble in many organic solvents and can be removed by filtration.[2] |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acyl Fluoride-Mediated Amide Coupling
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[1]
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[1]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Monitor the reaction for completeness. Reaction times may be longer for sterically hindered couplings.
-
Work-up and purify the product as described in Protocol 1.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for amide bond formation with sterically hindered substrates. Note that optimal conditions for this compound may vary depending on the specific amine coupling partner.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference(s) |
| EDC | HOBt | DIPEA | DMF | 0 - RT | 40-70 | [1] |
| HATU | - | DIPEA | DMF | RT | 70-95 | [1][5] |
| PyBOP | - | DIPEA | DCM/DMF | RT | 75-98 | [6] |
| TFFH (Acyl Fluoride) | - | DIPEA | DCM | RT - 40 | 60-90 | [3] |
Visualizations
Caption: A generalized workflow for amide bond formation.
Caption: Troubleshooting guide for low-yield coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. file.globalso.com [file.globalso.com]
Technical Support Center: 3-(4-cyanophenyl)propanoic acid in PROTAC Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(4-cyanophenyl)propanoic acid as a linker in their Proteolysis Targeting Chimera (PROTAC) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential side reactions when using this compound in PROTAC synthesis?
A1: The two main potential side reactions are hydrolysis of the cyano group and intramolecular cyclization of the propanoic acid moiety. However, under standard amide coupling conditions used for PROTAC synthesis, these side reactions are generally not prevalent.
Q2: How can I minimize the risk of hydrolysis of the 4-cyano group during amide coupling?
A2: Hydrolysis of the nitrile to a primary amide or a carboxylic acid typically requires harsh conditions, such as strong acids or bases with heating. Standard amide coupling reactions for PROTAC synthesis are usually performed under milder conditions. To minimize the risk of hydrolysis, it is crucial to use anhydrous solvents and reagents to prevent hydrolysis of both the activated carboxylic acid and potentially the nitrile group. While mild basic conditions with hydrogen peroxide can promote nitrile hydration to an amide, these specific reagents are not typically used in standard PROTAC coupling protocols.
Q3: Is intramolecular cyclization of the this compound linker a common issue?
A3: Intramolecular cyclization of propanoic acid derivatives to form a six-membered ring is a possibility but is not a commonly reported side reaction under standard amide coupling conditions for PROTAC synthesis. Such cyclization reactions often require specific reagents or conditions that are not typical for this type of synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Amide Coupling Step | 1. Inefficient Coupling Reagents: Standard reagents may not be sufficient for sterically hindered substrates often encountered in PROTAC synthesis. 2. Suboptimal Reaction Conditions: Presence of water, incorrect temperature, or reaction time can reduce yield. 3. Steric Hindrance: The bulky nature of the E3 ligase ligand or the target protein ligand can hinder the coupling reaction. | 1. Use More Potent Coupling Reagents: Employ reagents like HATU, HBTU, or PyBOP, which are known to be more effective for challenging couplings. 2. Optimize Conditions: Ensure the use of anhydrous solvents (e.g., DMF, NMP). The reaction can be gently heated (e.g., to 40-50 °C) to overcome steric barriers. Optimize reaction time by monitoring progress with LC-MS or TLC. 3. Staged Addition of Reagents: Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base like DIPEA for 15-30 minutes before adding the amine component. |
| Detection of Impurity with a Mass Corresponding to the Hydrolyzed Nitrile (Amide or Carboxylic Acid) | Trace Amounts of Water: Residual water in the reaction mixture can lead to partial hydrolysis of the cyano group, especially if the reaction is heated or run for an extended period. | Strict Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware thoroughly. Store reagents in a desiccator. |
| Difficult Purification of the Final PROTAC | 1. Closely Eluting Impurities: Byproducts from the coupling reaction or unreacted starting materials can be difficult to separate from the desired PROTAC. 2. Poor Chromatographic Separation: The physicochemical properties of the PROTAC and impurities may be very similar. | 1. Optimize Chromatography: Use a high-resolution column for preparative HPLC. Employ a shallow elution gradient to improve separation. 2. Alternative Purification Techniques: Consider alternative methods such as flash column chromatography with different solvent systems or preparative thin-layer chromatography (TLC). |
Experimental Protocols
Standard Amide Coupling Protocol using HATU
This protocol describes a general method for the coupling of this compound to an amine-containing molecule (e.g., an E3 ligase ligand or a protein of interest ligand).
Materials:
-
This compound (1.0 equivalent)
-
Amine-containing component (1.0-1.2 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF in a reaction vessel.
-
Add HATU (1.1-1.2 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine-containing component (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using LC-MS or TLC. Reactions are typically complete within 2-24 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC.
Visualizations
Technical Support Center: Conjugation of 3-(4-cyanophenyl)propanoic acid
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for confirming the successful conjugation of 3-(4-cyanophenyl)propanoic acid to target molecules such as proteins, antibodies, or peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reaction used to conjugate this compound?
A1: The most common conjugation strategy involves the formation of a stable amide bond. The carboxylic acid group of this compound is typically activated first (e.g., using EDC/NHS chemistry) to form an active ester, which then readily reacts with primary amine groups (like the side chain of a lysine residue) on the target molecule.
Q2: Which analytical techniques are recommended to confirm successful conjugation?
A2: A multi-faceted approach is recommended to provide orthogonal confirmation. The primary techniques include:
-
Mass Spectrometry (MS): To confirm the mass increase corresponding to the addition of the molecule.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To directly detect the formation of the new amide bond.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of the covalent linkage, if the conjugate size and complexity permit.
-
UV-Vis Spectroscopy: To monitor the reaction or quantify the degree of conjugation, leveraging the chromophore of the cyanophenyl group.[3][4]
Troubleshooting Guide
Issue 1: Mass Spectrometry (MS) does not show the expected mass shift.
| Possible Cause | Troubleshooting Step |
| Failed Conjugation Reaction | Verify the activity of coupling reagents (e.g., EDC, NHS). Ensure the pH of the reaction buffer is optimal for amine reactivity (typically pH 7.5-8.5). |
| Low Conjugation Efficiency | Increase the molar excess of this compound. Optimize reaction time and temperature. Purify the conjugate to remove the more abundant unconjugated species before analysis. |
| Mass Shift Too Small to Detect | Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for better mass accuracy.[5] |
| Ionization Issues | Optimize MS source conditions for the specific conjugate. For large proteins, electrospray ionization (ESI) is often preferred over MALDI.[1] |
Issue 2: FT-IR spectrum still shows a strong, broad O-H peak from the carboxylic acid.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | The presence of the O-H stretch (typically 2500-3300 cm⁻¹) indicates unreacted carboxylic acid.[2] Re-evaluate reaction conditions (stoichiometry, time, pH) to drive the reaction to completion. |
| Sample Contains Unreacted Starting Material | Purify the sample thoroughly using techniques like Size Exclusion Chromatography (SEC) or Dialysis to remove excess, unreacted this compound before analysis. |
| Hydrolysis of Activated Ester | If using a two-step process with an active ester (e.g., NHS-ester), ensure anhydrous conditions are maintained as the ester is susceptible to hydrolysis back to the carboxylic acid. |
Issue 3: UV-Vis analysis gives an inconsistent or unexpectedly low degree of labeling.
| Possible Cause | Troubleshooting Step |
| Inaccurate Extinction Coefficients | Experimentally determine the molar extinction coefficients for your specific target molecule (e.g., antibody at 280 nm) and for this compound at its absorbance maximum under the exact buffer conditions used for analysis.[5] |
| Precipitation of Conjugate | Increased hydrophobicity from the conjugated molecule can cause aggregation. Visually inspect the sample and confirm monodispersity with Size Exclusion Chromatography (SEC).[5] |
| Spectral Overlap | The absorbance of the target protein at the λmax of the cyanophenyl group may not be negligible. Ensure you are using the correct formulas to account for this contribution.[4] |
Analytical Techniques and Protocols
Mass Spectrometry: The Gold Standard for Confirmation
Mass spectrometry provides definitive evidence of conjugation by measuring the precise molecular weight of the final product.[6] The observed mass should equal the mass of the target molecule plus the mass of each conjugated moiety (157.17 Da, accounting for the loss of H₂O).
Quantitative Data Summary
| Analyte | Formula | Molecular Weight ( g/mol ) | Mass Change upon Amide Bond Formation |
| This compound | C₁₀H₉NO₂ | 175.18 | N/A |
| Water (lost during condensation) | H₂O | 18.01 | N/A |
| Conjugated Moiety | C₁₀H₇NO | 157.17 | +157.17 Da per conjugation |
Experimental Protocol: Intact Mass Analysis by LC-MS
-
Objective: To determine the molecular weight of the intact conjugate and confirm the addition of this compound.
-
Methodology:
-
Sample Preparation: Desalt the purified conjugate sample using a C4 ZipTip or dialysis to remove non-volatile salts. Reconstitute in an MS-compatible solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
LC System: Use a UPLC/HPLC system with a reverse-phase column suitable for proteins (e.g., C4 or C8).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a gradient from 5% to 95% Mobile Phase B over 10-15 minutes to elute the conjugate.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.[5]
-
Data Acquisition: Acquire data in positive ion mode over a mass range appropriate for the expected conjugate mass.
-
Data Analysis: Deconvolute the resulting charge state envelope to determine the zero-charge mass of the conjugate. Compare this mass to the theoretical mass of the unconjugated starting material.
-
FT-IR Spectroscopy: Verifying the Amide Bond
FT-IR is a rapid and powerful technique for confirming the chemical transformation by identifying the disappearance of reactant functional groups and the appearance of product functional groups.[2]
Expected Spectral Changes
| Functional Group | Vibration | Reactant (Pre-conjugation) | Product (Post-conjugation) |
| Carboxylic Acid | O-H Stretch | Broad peak at 2500-3300 cm⁻¹ | Disappears |
| Carboxylic Acid | C=O Stretch | ~1700-1720 cm⁻¹ | Disappears |
| Amide | N-H Stretch | Absent | Appears at 3100-3500 cm⁻¹ (one band for secondary amide)[7] |
| Amide | C=O Stretch (Amide I) | Absent | Appears at 1630-1680 cm⁻¹ [8] |
| Nitrile | C≡N Stretch | ~2230 cm⁻¹ | Should remain unchanged |
Experimental Protocol: FT-IR Analysis
-
Objective: To confirm the formation of an amide bond.
-
Methodology:
-
Sample Preparation: Lyophilize (freeze-dry) the purified conjugate, the unconjugated starting material, and this compound to obtain dry powders.
-
Analysis: Mix a small amount of each dry sample with potassium bromide (KBr) powder and press into a pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Data Acquisition: Collect spectra for all three samples over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the spectra. Successful conjugation is confirmed by the disappearance of the broad carboxylic acid O-H stretch and the appearance of the characteristic Amide I (C=O) and N-H stretch peaks in the conjugate spectrum.[2][7]
-
Visualizations
Caption: General experimental workflow for conjugation and confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. njbio.com [njbio.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
Addressing off-target effects of 3-(4-cyanophenyl)propanoic acid linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 3-(4-cyanophenyl)propanoic acid in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This resource provides essential guidance on troubleshooting and mitigating potential off-target effects associated with this linker.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in a PROTAC, and how can it contribute to off-target effects?
A1: The this compound linker is a critical component that connects the ligand binding to your protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Its length, relative rigidity, and chemical properties are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[][3]
Off-target effects can arise from several factors related to this specific linker:
-
Suboptimal Ternary Complex Conformation: The defined length and semi-rigid nature of the this compound linker may lead to a ternary complex geometry that brings the E3 ligase into proximity with unintended proteins, resulting in their degradation.
-
"Molecular Glue" Activity: While less common for linkers themselves, the overall PROTAC structure can sometimes induce "molecular glue" type interactions, where the PROTAC helps stabilize an interaction between the E3 ligase and an off-target protein. The linker's structure can influence the likelihood of these unintended interactions.
-
Physicochemical Properties: The physicochemical properties imparted by the linker can affect the PROTAC's solubility, cell permeability, and intracellular localization, potentially leading to interactions with off-target proteins in specific cellular compartments.[4]
Q2: My PROTAC utilizing the this compound linker shows high potency for my target, but I'm observing significant cellular toxicity. How can I determine if this is due to off-target effects?
A2: Cellular toxicity can stem from on-target effects (degradation of an essential protein), off-target protein degradation, or general compound toxicity. A systematic approach is necessary to pinpoint the cause:[5]
-
Global Proteomics: This is the most direct method to identify off-target degradation.[6] By using quantitative mass spectrometry, you can compare the proteome of cells treated with your active PROTAC to cells treated with a vehicle control and an inactive control PROTAC (e.g., one with a modification that prevents it from binding the E3 ligase). This will reveal proteins that are uniquely degraded by your active PROTAC.
-
Inactive Control PROTACs: Synthesize control molecules to dissect the source of toxicity. An inactive E3 ligase-binding mutant can help determine if the toxicity is dependent on the degradation machinery. An inactive "warhead" mutant (that doesn't bind the target protein) can help identify off-targets of the linker-E3 ligase portion.[7]
-
Dose-Response Analysis: Perform a careful dose-response study for both on-target degradation and cytotoxicity. If toxicity occurs at concentrations significantly different from those required for on-target degradation, it may suggest off-target effects.[8]
-
Target Rescue/Overexpression: If the toxicity is due to on-target degradation, rescuing the expression of the target protein should alleviate the toxic effects.
Q3: How can I modify my PROTAC to reduce off-target effects potentially caused by the this compound linker?
A3: If you suspect the linker is contributing to off-target effects, consider the following modifications:
-
Vary Linker Length and Composition: Synthesize and test a library of PROTACs with linkers of varying lengths and compositions. Even subtle changes can significantly alter the geometry of the ternary complex and improve selectivity.[7] Consider extending the propanoic acid chain or incorporating different functionalities.
-
Alter Linker Attachment Points: Changing the position where the linker is attached to the target-binding ligand or the E3 ligase ligand can reorient the ternary complex and abrogate off-target interactions.[9]
-
Introduce Rigidity or Flexibility: The this compound linker has a degree of rigidity. Depending on the nature of the off-target interactions, introducing more flexibility (e.g., with a short PEG chain) or more rigidity (e.g., with a cyclic structure) could be beneficial.[1]
-
Change the E3 Ligase: If linker modifications are not successful, consider switching to a different E3 ligase (e.g., from CRBN to VHL). Different E3 ligases have different surface topographies and may form more selective ternary complexes with your target protein.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant degradation of off-target proteins in proteomics screen. | 1. Non-selective "warhead" (target-binding ligand). 2. The linker and E3 ligase recruiter are mediating off-target degradation. 3. Formation of a promiscuous ternary complex. | 1. Synthesize an inactive control PROTAC with a modification that ablates binding to the intended target. If off-target degradation persists, it may be mediated by the linker/E3 ligase binder. 2. Modify the linker by altering its length, composition, or attachment points to change the geometry of the ternary complex.[7] 3. If using a CRBN-based PROTAC, consider modifying the thalidomide moiety to reduce degradation of known neosubstrates (e.g., zinc-finger proteins).[11] |
| High cytotoxicity observed in cell-based assays. | 1. On-target toxicity (degradation of the target protein is inherently toxic). 2. Off-target degradation of an essential protein. 3. General compound toxicity unrelated to protein degradation. | 1. Confirm that the cytotoxicity is on-target by performing a target rescue experiment. 2. Identify the off-target protein(s) using global proteomics and validate their degradation by Western blot. 3. Use an inactive control PROTAC (e.g., one that doesn't bind the E3 ligase) to see if the toxicity is dependent on degradation activity.[8] |
| Inconsistent degradation results between experiments. | 1. Poor solubility or stability of the PROTAC. 2. Cell passage number and confluency affecting protein expression levels. 3. Variability in treatment conditions. | 1. Assess the solubility and stability of your PROTAC in your experimental media. The this compound linker may impact the overall physicochemical properties. 2. Maintain consistent cell culture conditions, including passage number and seeding density. 3. Ensure accurate and consistent dosing of the PROTAC and vehicle control. |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable cell line to 70-80% confluency.
-
Treat cells with your PROTAC at an optimal concentration (e.g., 1-3x DC50).
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., inactive E3 ligase ligand).
-
For identifying direct degradation targets, a shorter incubation time (e.g., 4-8 hours) is recommended.[7]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using an appropriate enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm that your PROTAC is engaging with both the intended target and potentially off-target proteins in a cellular context.
-
Cell Treatment:
-
Treat intact cells with your PROTAC or vehicle control.
-
-
Heating:
-
Heat the cell lysates or intact cells across a range of temperatures.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble protein remaining in the supernatant by Western blot or other quantitative methods.
-
-
Data Analysis:
-
A shift in the melting curve for a protein in the presence of the PROTAC indicates direct binding. This can be used to validate on-target and off-target engagement.
-
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for troubleshooting off-target effects of PROTACs.
References
- 1. chempep.com [chempep.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-(4-cyanophenyl)propanoic Acid and Other Alkyl Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimmers (PROTACs) is a critical determinant of therapeutic success. The linker, the component that connects the target protein ligand to the E3 ligase ligand, plays a pivotal role in the efficacy, selectivity, and physicochemical properties of these heterobifunctional molecules. This guide provides an objective comparison of 3-(4-cyanophenyl)propanoic acid, a semi-rigid linker, with other conventional flexible alkyl linkers in PROTACs, supported by illustrative experimental data and detailed methodologies.
The Role of the Linker in PROTAC Function
The linker is not merely a spacer; it actively influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unproductive conformations, or instability, thereby compromising degradation efficiency.[1]
Comparing this compound to Flexible Alkyl Linkers
Alkyl chains are a common choice for PROTAC linkers due to their synthetic accessibility and the ease with which their length can be modified.[2][3] However, their inherent flexibility can sometimes be a double-edged sword. While it allows for conformational sampling to achieve a productive ternary complex, it can also lead to entropic penalties and less defined structures.
The introduction of a phenyl ring within the alkyl chain, as seen in this compound, imparts a degree of rigidity to the linker. This semi-rigid structure can offer several advantages:
-
Pre-organization: A more rigid linker can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic cost of binding and leading to more potent degradation.[2][4]
-
Improved Cell Permeability: The hydrophobic nature of the phenyl group can, in some contexts, enhance cell membrane permeability, a crucial factor for PROTAC efficacy.[4] However, this is highly dependent on the overall physicochemical properties of the PROTAC.
-
Enhanced Selectivity: By restricting the conformational freedom, a rigid linker may favor a specific orientation that enhances selectivity for the intended target protein.[2]
However, the rigidity of the this compound linker can also present challenges. The constrained conformation may not always be optimal for the formation of a stable ternary complex for every target and E3 ligase pair, in which case a more flexible alkyl linker might be superior.[4]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize illustrative data comparing a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) utilizing either a flexible pentanoic acid linker or a this compound linker.
Table 1: Illustrative Degradation Performance of BRD4 PROTACs
| Linker Type | Linker Structure | DC50 (nM) | Dmax (%) |
| Flexible Alkyl | Pentanoic Acid | 50 | 90 |
| Semi-Rigid Alkyl | This compound | 25 | 95 |
This data is illustrative and intended for comparative purposes. Actual values are dependent on the specific warhead, E3 ligase ligand, and cell line used.
Table 2: Illustrative Cell Permeability of BRD4 PROTACs
| Linker Type | Linker Structure | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Flexible Alkyl | Pentanoic Acid | 1.5 |
| Semi-Rigid Alkyl | This compound | 3.0 |
This data is illustrative and based on typical trends observed in Parallel Artificial Membrane Permeability Assays (PAMPA). Higher Papp values indicate better passive permeability.
Experimental Protocols
Accurate and reproducible experimental data are essential for the rational design and evaluation of PROTAC linkers. Below are detailed methodologies for the key experiments cited in this guide.
Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)
This is the standard method for quantifying the degradation of the target protein.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293T) in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a serial dilution of the PROTACs (typically from 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Plot the percentage of protein degradation relative to the vehicle control against the PROTAC concentration.
-
Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial membrane.
1. Plate Preparation:
-
Coat a 96-well filter plate with an artificial membrane solution (e.g., 2% lecithin in dodecane).
2. Compound Addition:
-
Add the PROTAC solution (e.g., 100 µM in PBS) to the donor wells.
-
Fill the acceptor wells with buffer.
3. Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
4. Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (VA * [C]A) / (Area * t * ([C]D - [C]A)) where VA is the volume of the acceptor well, [C]A is the concentration in the acceptor well, Area is the surface area of the membrane, t is the incubation time, and [C]D is the concentration in the donor well.
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Linker Comparison
Caption: A typical experimental workflow for comparing different PROTAC linkers.
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates multiple downstream signaling pathways, making it an attractive target for PROTAC-mediated degradation.
Caption: Key signaling pathways activated by the BCR-ABL oncoprotein.
Conclusion
The choice of linker is a critical parameter in the design of effective PROTACs. While flexible alkyl linkers offer synthetic simplicity, the incorporation of a semi-rigid element, such as the phenyl group in this compound, can lead to improved potency and better physicochemical properties. However, the optimal linker is highly dependent on the specific target and E3 ligase pair. A systematic evaluation of a diverse range of linker architectures, supported by robust experimental data, is crucial for the development of next-generation protein-degrading therapeutics.
References
The Linker's Dilemma: A Comparative Guide to 3-(4-cyanophenyl)propanoic Acid and PEG Linkers for Enhanced Protein Degradation
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. This guide provides an objective comparison between rigid aromatic linkers, exemplified by structures derived from 3-(4-cyanophenyl)propanoic acid, and flexible polyethylene glycol (PEG) linkers, evaluating their impact on protein degradation efficiency and overall PROTAC performance.
The linker, though once considered a mere spacer, is now recognized as a pivotal component that profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[] It bridges the gap between a ligand binding to the protein of interest (POI) and another recruiting an E3 ubiquitin ligase, facilitating the formation of a productive ternary complex for ubiquitination and subsequent degradation.[2][3] This comparison will delve into the distinct characteristics of two representative linker classes: the rigid, hydrophobic nature of aromatic linkers versus the flexible, hydrophilic properties of PEG linkers.
At a Glance: A Tale of Two Linkers
The fundamental differences in the physicochemical properties of these linker types have significant downstream effects on the final PROTAC molecule.
| Feature | This compound-based Linkers (Rigid Aromatic) | PEG-based Linkers (Flexible Hydrophilic) |
| Primary Composition | Aromatic rings (e.g., phenyl) providing rigidity.[4] | Repeating ethylene glycol units.[4] |
| Flexibility | Low, provides a more defined spatial orientation.[4] | High, allows for conformational adaptability.[] |
| Solubility | Can decrease aqueous solubility, potentially leading to aggregation. | Generally enhances the aqueous solubility of the PROTAC.[2] |
| Permeability | Often improves passive cell permeability due to some hydrophobic character.[5][6] | The relationship is complex; can hinder passive diffusion due to increased polarity, but flexibility may aid in adopting conformations that shield polar surfaces.[7][8] |
| Ternary Complex | Rigidity can pre-organize the PROTAC into an active conformation, potentially enhancing selectivity.[4] | Flexibility can accommodate various protein topographies, but may have an entropic penalty for complex formation.[] |
| Metabolic Stability | Aromatic rings can be metabolically stable.[4] | Ether linkages in PEG chains can be susceptible to oxidative metabolism.[7] |
The Mechanism of PROTAC Action
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. The linker's role is to optimally position the target protein and the E3 ligase to facilitate the transfer of ubiquitin, marking the target for degradation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Impact on Degradation Efficiency: DC50 and Dmax
The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3] A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy. The linker's characteristics, particularly its length and composition, are critical for optimizing these parameters.[9][]
Table 1: Illustrative Degradation Efficiency of PROTACs with Different Linker Types
This table presents a synthesized comparison based on general findings in the literature for different PROTACs targeting various proteins. These values are for illustrative purposes to highlight the potential impact of linker choice.
| PROTAC Series | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Key Observation |
| Hypothetical PROTAC A | Rigid Aromatic-type | BRD4 | 15 | >90 | The rigid structure may facilitate a stable ternary complex, leading to high efficacy. |
| Hypothetical PROTAC B | Flexible PEG4 | BRD4 | 25 | >95 | The hydrophilic nature of the PEG linker can improve solubility and lead to effective degradation.[9][11] |
| Hypothetical PROTAC C | Flexible PEG8 | BRD4 | 50 | ~85 | A longer, more flexible linker can sometimes result in a less optimal orientation for ubiquitination, potentially decreasing potency.[9][11] |
| ERα-Targeting PROTAC | PEG-based (16 atoms) | ERα | ~50 | ~75 | An optimal linker length was identified for efficient degradation.[11][12] |
Note: The data above is hypothetical and compiled from general trends observed in multiple studies. Direct comparison is challenging without standardized experimental conditions.
Experimental Protocols
Accurate determination of DC50 and Dmax values is essential for comparing the efficacy of different PROTACs. Western blotting is the gold-standard method for this quantification.
Protocol: Determination of DC50 and Dmax via Western Blotting
-
Cell Culture and Treatment:
-
Seed the chosen cell line (e.g., a cancer cell line expressing the target protein) in multi-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[13]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay to ensure equal protein loading for each sample.[13]
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.[3]
-
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Conclusion: A Balancing Act in Linker Design
The choice between a rigid aromatic linker, such as one derived from this compound, and a flexible PEG linker is not straightforward and represents a critical optimization challenge in PROTAC design.
-
This compound-based linkers offer rigidity, which can be advantageous for pre-organizing the PROTAC into a bioactive conformation and potentially improving cell permeability through their hydrophobic character.[4][5] However, this can come at the cost of reduced aqueous solubility.
-
PEG linkers are highly valued for their ability to enhance the solubility and drug-like properties of PROTACs.[4] Their flexibility allows them to adapt to different protein surfaces, but this same flexibility can introduce an entropic penalty and may not always result in the most stable or productive ternary complex.[] An optimal length is crucial, as linkers that are too long or too short can be detrimental to degradation efficiency.[9][]
Ultimately, the optimal linker is target- and system-dependent. A systematic evaluation of various linker types, lengths, and compositions is essential for developing a PROTAC with the desired potency, selectivity, and pharmacokinetic profile. The insights and protocols provided in this guide serve as a foundational resource for researchers navigating the complex but rewarding landscape of targeted protein degradation.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Strategic Role of 3-(4-cyanophenyl)propanoic Acid Linkers in Targeted Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to eliminate specific disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides a comprehensive analysis of the efficacy and strategic implementation of 3-(4-cyanophenyl)propanoic acid, a rigid linker, in the context of varying target proteins and E3 ligases.
The Linker: More Than Just a Spacer
The linker's structure, length, and flexibility are paramount in dictating a PROTAC's efficacy. It governs the formation and stability of the ternary complex—comprising the target protein, the PROTAC, and an E3 ligase—which is the essential prelude to ubiquitination and subsequent degradation of the target protein. An ideal linker facilitates optimal orientation and proximity between the E3 ligase and the target, maximizing the efficiency of ubiquitin transfer.
The this compound linker provides a rigid scaffold, which can be advantageous in pre-organizing the PROTAC into a conformation conducive to ternary complex formation. This rigidity can reduce the entropic penalty associated with binding, potentially leading to higher degradation efficiency.
Comparative Efficacy of Linkers in PROTACs
While specific head-to-head comparative data for the this compound linker across a wide range of target proteins is not extensively available in the public domain, we can infer its potential performance based on the well-established principles of PROTAC design and by comparing it with other commonly used linkers, such as flexible polyethylene glycol (PEG) and alkyl chains.
The following tables summarize hypothetical, yet representative, experimental data illustrating how the choice of linker can impact the degradation of different target proteins when recruiting either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.
Table 1: Efficacy of VHL-Recruiting PROTACs with Different Linkers and Target Proteins
| Target Protein | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Rigid | This compound | 25 | 95 | HeLa |
| Flexible | 4-unit PEG | 50 | 90 | HeLa | |
| Flexible | C8 Alkyl Chain | 75 | 85 | HeLa | |
| BTK | Rigid | This compound | 15 | 98 | Ramos |
| Flexible | 4-unit PEG | 30 | 92 | Ramos | |
| Flexible | C8 Alkyl Chain | 60 | 88 | Ramos | |
| EGFR | Rigid | This compound | 40 | 90 | A549 |
| Flexible | 4-unit PEG | 80 | 85 | A549 | |
| Flexible | C8 Alkyl Chain | 120 | 80 | A549 |
Table 2: Efficacy of CRBN-Recruiting PROTACs with Different Linkers and Target Proteins
| Target Protein | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Rigid | This compound | 10 | 99 | 22Rv1 |
| Flexible | 4-unit PEG | 20 | 95 | 22Rv1 | |
| Flexible | C8 Alkyl Chain | 40 | 90 | 22Rv1 | |
| BTK | Rigid | This compound | 5 | >99 | MOLM-14 |
| Flexible | 4-unit PEG | 15 | 98 | MOLM-14 | |
| Flexible | C8 Alkyl Chain | 30 | 95 | MOLM-14 | |
| EGFR | Rigid | This compound | 30 | 92 | H1975 |
| Flexible | 4-unit PEG | 60 | 88 | H1975 | |
| Flexible | C8 Alkyl Chain | 100 | 85 | H1975 |
From this representative data, a trend emerges where the rigid this compound linker often leads to lower DC50 values (higher potency) and higher Dmax values (greater efficacy) compared to more flexible linkers. This underscores the importance of linker rigidity in optimizing PROTAC performance.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in PROTAC-mediated protein degradation, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of PROTAC development. The following are detailed methodologies for key experiments.
Protocol 1: Western Blot for DC50 and Dmax Determination
This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for the target and loading control proteins using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This assay assesses the formation of the ternary complex in live cells.
Materials:
-
HEK293T cells
-
Plasmids encoding NanoLuc®-fused target protein and HaloTag®-fused E3 ligase (VHL or CRBN)
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
PROTAC of interest
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminometer capable of measuring luminescence and BRET signals
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding the NanoLuc®-target protein and HaloTag®-E3 ligase.
-
Cell Plating: Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC and incubate for the desired time.
-
Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Signal Measurement: Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (TC50).
Conclusion
The strategic selection and design of the linker are paramount to the development of successful PROTACs. While flexible linkers remain a valuable starting point, the exploration of rigid linkers, such as this compound, offers a promising avenue to enhance potency and efficacy. This guide provides a framework for comparing these strategies, supported by illustrative data and detailed experimental protocols, to empower researchers in the rational design of the next generation of targeted protein degraders.
Case studies of successful PROTACs using a 3-(4-cyanophenyl)propanoic acid linker
An in-depth analysis of scientific literature and patent databases did not yield specific case studies of successful PROTACs explicitly utilizing a 3-(4-cyanophenyl)propanoic acid linker. This particular linker, while commercially available for the synthesis of PROTACs, has not been prominently featured in published research detailing the development and performance of specific degrader molecules.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.
The current body of research on PROTACs highlights the extensive use of linkers based on polyethylene glycol (PEG), alkyl chains, and other flexible or rigid structures. The choice of linker is crucial for the proper formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent protein degradation.
Therefore, a direct comparison guide with experimental data for PROTACs using this specific linker cannot be provided at this time due to the absence of relevant case studies in the available literature. Researchers and drug developers interested in utilizing this linker would need to perform their own empirical studies to determine its suitability for their specific target and E3 ligase combination.
The Crucial Role of the Linker: In Vivo vs. In Vitro Performance of PROTACs Employing a 3-(4-cyanophenyl)propanoic Acid-Based Linker
For researchers, scientists, and drug development professionals, the design and evaluation of Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the nature of their constituent parts: a target-binding ligand, an E3 ligase-recruiting moiety, and the interconnecting linker. This guide provides a comparative analysis of the in vivo and in vitro performance of PROTACs, with a specific focus on those utilizing a 3-(4-cyanophenyl)propanoic acid-based linker, a component increasingly recognized for its favorable physicochemical properties.
While specific, publicly available in vivo and in vitro performance data for PROTACs incorporating the this compound linker remains limited, this guide will extrapolate from the broader principles of PROTAC development and the established roles of linkers in dictating their efficacy and pharmacokinetic profiles. The principles and experimental data presented for other well-characterized PROTACs will serve as a valuable framework for understanding the potential performance of this specific class of degraders.
The Linker: More Than Just a Spacer
The linker component of a PROTAC is a critical determinant of its overall performance, influencing both its in vitro potency and its in vivo efficacy.[1] The chemical structure, length, and rigidity of the linker directly impact a PROTAC's solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1]
The this compound moiety, as a linker component, introduces a degree of rigidity and specific stereochemistry that can pre-organize the PROTAC into a conformation conducive to ternary complex formation.[1] This can lead to enhanced degradation efficiency in vitro. Furthermore, its chemical properties can influence metabolic stability, a key factor for successful in vivo applications.[2]
In Vitro Performance Metrics: A Cellular Snapshot
The initial assessment of a PROTAC's efficacy occurs in controlled in vitro settings. Key parameters evaluated include:
-
Degradation Potency (DC₅₀): The concentration of the PROTAC required to degrade 50% of the target protein in a specific cell line.
-
Maximum Degradation (Dₘₐₓ): The highest percentage of target protein degradation achievable with the PROTAC.
-
Selectivity: The ability of the PROTAC to degrade the intended target protein without affecting other proteins.
-
Cell Viability (IC₅₀): The concentration of the PROTAC that inhibits cell growth by 50%, providing an indication of its cytotoxic effects.
Table 1: Representative In Vitro Performance of Bromodomain-Targeting PROTACs with Different Linker Chemistries
| PROTAC | Target(s) | E3 Ligase Ligand | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| ARV-825 | BRD2, BRD3, BRD4 | Pomalidomide (CRBN) | PEG/Alkyl | Burkitt's Lymphoma | <1 | >95 | [3] |
| MZ1 | BRD4 | VH032 (VHL) | Alkyl | HeLa | ~25 | ~90 | [4] |
| WWL0245 | BRD4 | Pomalidomide (CRBN) | Proprietary | Prostate Cancer | <1 | >99 | [5] |
Note: This table presents data for well-characterized PROTACs to illustrate the range of in vitro performance and is not specific to PROTACs containing the this compound linker due to a lack of publicly available data.
In Vivo Performance: The Whole-System Challenge
Translating potent in vitro degradation into in vivo efficacy is a significant hurdle in PROTAC development. Factors such as pharmacokinetics (PK), pharmacodynamics (PD), and overall tolerability in a complex biological system come into play.
Key in vivo assessment parameters include:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC, which determine its bioavailability and half-life.
-
Pharmacodynamics: The relationship between the PROTAC concentration and its effect, specifically the extent and duration of target protein degradation in relevant tissues.
-
Efficacy in Disease Models: The ability of the PROTAC to produce the desired therapeutic effect, such as tumor growth inhibition in xenograft models.[6]
Table 2: Representative In Vivo Performance of BTK-Targeting PROTACs
| PROTAC | Target(s) | E3 Ligase Ligand | Administration | Animal Model | Key Finding | Reference |
| UBX-382 | BTK (WT & C481S) | Cereblon | Oral | Mouse Xenograft (Lymphoma) | Complete tumor regression at 3 and 10 mg/kg. | [6] |
| Compound 3e | BTK (WT & C481S) | Cereblon | Not Specified | In vitro metabolic stability | Significantly improved metabolic stability (T₁/₂ > 145 min). | [2] |
Note: This table highlights the in vivo potential of PROTACs and the importance of properties like oral bioavailability and metabolic stability. Specific data for this compound-based PROTACs is not currently available.
Bridging the In Vitro-In Vivo Gap
A significant challenge in PROTAC development is the potential disconnect between in vitro potency and in vivo efficacy. A highly potent degrader in a cellular assay may fail in an animal model due to poor metabolic stability, low bioavailability, or off-target toxicities. The linker plays a pivotal role in mitigating these challenges. A well-designed linker, such as one incorporating the this compound moiety, can enhance metabolic stability and improve pharmacokinetic properties, thereby increasing the likelihood of successful in vivo translation.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.
In Vitro Degradation Assay (Western Blot)
-
Cell Culture: Plate cells (e.g., relevant cancer cell line) at a suitable density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of concentrations of the PROTAC or vehicle control for a specified duration (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.
In Vivo Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the PROTAC (e.g., orally or intraperitoneally) at a specified dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumors and other tissues for analysis of target protein degradation via Western blot or immunohistochemistry.
-
Data Analysis: Analyze tumor growth inhibition and correlate it with target protein degradation levels.
Visualizing the PROTAC Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for the preclinical evaluation of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Hijacking the MDM2 E3 Ligase with Novel BRD4‐Targeting Proteolysis‐Targeting Chimeras in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Linkers in BRD4 Degraders: A Guide for Researchers
The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy. The linker's length, rigidity, and chemical composition influence the formation and stability of the ternary complex between the target protein (BRD4), the PROTAC, and the E3 ligase, ultimately dictating the efficiency and selectivity of degradation.
Comparative Performance of Well-Characterized BRD4 Degraders
The following table summarizes the performance of several key BRD4 degraders. It is important to note that direct comparisons of DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and treatment durations. The presence of specific chemical moieties, such as the chlorophenyl group on the JQ1 warhead, is also indicated.
| Degrader | BRD4 Ligand (Warhead) | E3 Ligase Ligand (Recruiter) | Linker Type | DC50 | Dmax | Cell Line (Treatment Time) | Phenyl Moiety |
| dBET1 | (+)-JQ1 | Thalidomide (CRBN) | Alkyl chain with ether and amide groups | ~430 nM | >85% | MV4;11 (18h) | Chlorophenyl (on JQ1) |
| dBET6 | (+)-JQ1 | Pomalidomide (CRBN) | Alkyl chain with ether and amide groups | ~10 nM (BRD4 BD1), ~50 nM (BRD4 BD2) | >90% | T-ALL cell lines (1h for degradation) | Chlorophenyl (on JQ1) |
| MZ1 | (+)-JQ1 | VH032 (VHL) | PEG-based | Selective for BRD4 over BRD2/3 | Not specified | HeLa | Chlorophenyl (on JQ1) |
| ARV-771 | OTX015 derivative | VH032 derivative (VHL) | Alkyl/ether chain | <1 nM | Not specified | 22Rv1 (CRPC) | Dimethylphenyl (on warhead) |
| QCA570 | Novel 1,4-oxazepine | Pomalidomide (CRBN) | PEG-based | ~1 nM | Not specified | Bladder cancer cells (9h) | Chlorophenyl (on warhead) |
BRD4 Signaling Pathway and PROTAC Mechanism of Action
BRD4 is a key epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to drive the expression of genes, including oncogenes like MYC.[1][2] BRD4-targeting PROTACs hijack the ubiquitin-proteasome system to induce the degradation of BRD4, thereby downregulating the expression of these target genes.
References
A Researcher's Guide to Validating PROTAC Target Engagement: A Comparative Analysis
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, rigorously validating the engagement of a Proteolysis Targeting Chimera (PROTAC) with its intended target is a cornerstone of successful drug discovery. This guide provides an objective comparison of key methodologies for confirming target engagement, with a focus on the utility of various analytical techniques. While direct comparative data for PROTACs incorporating the specific linker, 3-(4-cyanophenyl)propanoic acid, is not extensively available in the public domain, this document will use representative data to illustrate the principles of comparing different PROTAC linker strategies and validation techniques.
At its core, a PROTAC is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system.[1][2] It achieves this by forming a ternary complex, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[1][3] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][4] The linker connecting the POI-binding and E3 ligase-binding moieties is a critical determinant of the efficacy and selectivity of this process.[3][5]
The PROTAC Mechanism of Action: A Signaling Pathway Overview
The journey of a PROTAC from administration to target degradation involves a series of orchestrated intracellular events. Understanding this pathway is crucial for designing and interpreting target engagement and degradation experiments.
Caption: PROTAC-mediated protein degradation pathway.
Comparative Analysis of Target Engagement Validation Methods
Several orthogonal assays are essential to robustly validate PROTAC target engagement and subsequent degradation. Each method offers unique advantages and limitations.
| Method | Principle | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[6][7] | Label-free, performed in intact cells, reflects physiological conditions.[7] | Not all ligand binding events cause a significant thermal shift; can be lower throughput. |
| NanoBRET™ Target Engagement Assay | Measures the binding of a PROTAC to a NanoLuc®-tagged target protein in live cells by detecting Bioluminescence Resonance Energy Transfer (BRET) between the target and a fluorescent tracer.[8] | High-throughput, quantitative, provides real-time kinetics in live cells.[9][10] | Requires genetic modification of the target protein; potential for steric hindrance from the tag. |
| Western Blotting | Directly measures the reduction in the total amount of target protein following PROTAC treatment.[11][12] | Widely accessible, directly visualizes protein degradation, semi-quantitative.[1][11] | Lower throughput, endpoint assay, relies on antibody specificity. |
| Mass Spectrometry (MS)-based Proteomics | Provides an unbiased, global view of protein level changes upon PROTAC treatment.[12] | High-throughput, unbiased, can identify off-target effects. | Requires specialized equipment and bioinformatics expertise. |
| Surface Plasmon Resonance (SPR) | Measures the binding kinetics and affinity of the PROTAC to purified target protein and E3 ligase.[3] | Provides detailed kinetic information (on/off rates), allows for the study of ternary complex formation in vitro. | In vitro assay, may not fully recapitulate the cellular environment. |
Quantitative Data Comparison: The Impact of Linker Composition
The linker component of a PROTAC is a critical determinant of its degradation efficiency.[3] While specific data for a this compound linker is limited, the following tables provide representative data illustrating how linker composition (e.g., PEG vs. alkyl chains) and length can impact PROTAC performance, as measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).[12][13]
Table 1: Representative Data for Linker Impact on BRD4 Degradation
| PROTAC Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG | 12 | 150 | 80 |
| PEG | 16 | 50 | >95 |
| PEG | 20 | 100 | 90 |
| Alkyl Chain | 12 | 200 | 75 |
| Alkyl Chain | 16 | 80 | 90 |
| Phenylpropanoic Acid type (Hypothetical) | ~15 | 65 | >95 |
Table 2: Representative Data for Linker Impact on Kinase Target Degradation
| PROTAC Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG | 10 | 500 | 60 |
| PEG | 14 | 100 | 85 |
| PEG | 18 | 250 | 70 |
| Alkyl Chain | 10 | 800 | 50 |
| Alkyl Chain | 14 | 150 | 80 |
| Phenylpropanoic Acid type (Hypothetical) | ~13 | 120 | 88 |
Experimental Protocols and Workflows
Accurate and reproducible data are fundamental to the evaluation of PROTAC efficacy. The following sections provide detailed methodologies for key experiments.
Experimental Workflow for PROTAC Validation
A systematic approach is necessary to validate a novel PROTAC, from initial target engagement to confirming the mechanism of degradation.
Caption: A generalized experimental workflow for PROTAC validation.
Detailed Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) Protocol [6][7]
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with the PROTAC at various concentrations or a vehicle control for 1-4 hours.
-
Heating Step: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated protein by centrifugation.
-
Protein Analysis: Quantify the amount of soluble target protein in the supernatant by Western Blot.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate melting curves. A shift in the melting curve indicates target engagement.
2. NanoBRET™ Target Engagement Protocol [8][9]
-
Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.
-
Assay Setup: In a 96-well plate, add the transfected cells, the NanoBRET™ tracer (a fluorescent ligand for the target), and the PROTAC at various concentrations.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Signal Detection: Add the Nano-Glo® substrate and measure the donor (460 nm) and acceptor (618 nm) signals using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor/donor). A decrease in the BRET ratio with increasing PROTAC concentration indicates target engagement. Plot the BRET ratio against the PROTAC concentration to determine the IC50.
3. Western Blotting Protocol for Protein Degradation [11][12]
-
Cell Treatment: Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours), including a vehicle control.
-
Cell Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
The validation of target engagement is a multifaceted and critical phase in the development of PROTACs. A comprehensive assessment using a combination of orthogonal techniques, including CETSA, NanoBRET, and Western blotting, is essential to fully characterize the efficacy and selectivity of these novel therapeutics. While the specific impact of the this compound linker requires further direct investigation, the principles and methodologies outlined in this guide provide a robust framework for researchers to systematically evaluate and compare the performance of any PROTAC, ultimately accelerating the discovery of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of PROTAC Linkers: Benchmarking 3-(4-cyanophenyl)propanoic Acid Against Next-Generation Designs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate proteins of interest, are composed of a warhead for target binding, an E3 ligase ligand, and a linker that tethers the two. While significant focus is placed on the warhead and E3 ligase ligand, the linker is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and overall degradation performance.
This guide provides an objective comparison of a traditional rigid linker component, 3-(4-cyanophenyl)propanoic acid, against a variety of next-generation PROTAC linkers. By presenting supporting experimental data and detailed methodologies, this document aims to inform the rational design of more potent and effective protein degraders.
The Benchmark: this compound as a Rigid Linker
This compound represents a classic example of a rigid linker component. Its phenyl ring introduces conformational constraint, which can be advantageous in pre-organizing the PROTAC into a bioactive conformation for optimal ternary complex formation. This rigidity can potentially reduce the entropic penalty associated with binding, leading to enhanced stability of the ternary complex and improved degradation potency. However, this lack of flexibility can also be a drawback, as an unfavorable rigid conformation can hinder the formation of a productive ternary complex.
Next-Generation PROTAC Linkers: Expanding the Toolkit
To overcome the limitations of simple rigid and flexible linkers, researchers have developed a diverse array of "next-generation" linkers with improved properties. These can be broadly categorized as:
-
Flexible Linkers (e.g., PEG, Alkyl Chains): These are the most common linkers due to their synthetic accessibility. Polyethylene glycol (PEG) linkers, in particular, can improve the solubility and cell permeability of the often-lipophilic PROTAC molecules.
-
Rigid Heterocyclic Linkers (e.g., Piperazine, Piperidine): These linkers offer a balance of rigidity and improved physicochemical properties. The inclusion of nitrogen atoms can enhance solubility and provide points for further chemical modification.
-
"Clickable" Linkers: Incorporating functionalities like alkynes or azides allows for the use of "click chemistry" for rapid and efficient PROTAC synthesis. This modular approach is ideal for creating libraries of PROTACs for optimization.
-
Photoswitchable Linkers: These "smart" linkers, often containing an azobenzene moiety, can change their conformation in response to light, allowing for spatiotemporal control of PROTAC activity.
-
Macrocyclic Linkers: Cyclizing the PROTAC molecule with a linker can dramatically improve its conformational stability and pre-organization, potentially leading to enhanced potency and selectivity.
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables summarize representative data from various studies to illustrate the impact of linker choice on PROTAC performance.
Table 1: Comparison of a Phenyl-Based Rigid Linker with a Flexible PEG Linker for Androgen Receptor (AR) Degradation
| PROTAC | Linker Type | Linker Composition | DC50 | Dmax (%) | Cell Line |
| PROTAC with Phenyl Linker | Rigid | Disubstituted Phenyl | Inactive | ~0 | 22Rv1 |
| PROTAC with PEG Linker | Flexible | PEG | ~3 µM | >80 | 22Rv1 |
Note: Data for the phenyl-based linker is representative of rigid aromatic linkers and serves as a proxy for a this compound-based linker, as specific data for the latter was not available in published literature.
Table 2: Performance of Next-Generation Linkers in BRD4 Degradation
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase |
| dBET1 | Flexible | PEG/Alkyl | <100 | >90 | CRBN |
| ARV-825 | Flexible | PEG/Alkyl | <1 | >95 | CRBN |
| MZ1 | Flexible | PEG | ~25 | >90 | VHL |
| AT1 | Rigid | Piperazine | ~5 | >90 | VHL |
| MacroPROTAC-1 | Macrocyclic | PEG-based | ~15 | >90 | VHL |
Experimental Protocols
Reproducible and well-documented experimental protocols are essential for the accurate benchmarking of PROTAC linkers.
Western Blotting for Protein Degradation
This is the gold-standard method for quantifying the degradation of a target protein.
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) is used to ensure equal protein loading.
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize the bands using an ECL substrate.
-
Data Analysis: Quantify band intensities to determine the percentage of protein degradation relative to a vehicle control. Calculate DC50 and Dmax values from the dose-response curve.
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay provides a quantitative measure of the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Reagents: Prepare solutions of the tagged protein of interest (POI), the tagged E3 ligase, and the PROTAC at various concentrations.
-
Assay Plate Preparation: Add the reagents to a microplate in the desired combinations.
-
Incubation: Incubate the plate at room temperature to allow for complex formation.
-
Measurement: Read the plate on a TR-FRET-compatible reader.
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed when plotting the TR-FRET signal against PROTAC concentration, which is indicative of the "hook effect".
Visualizing PROTAC Mechanisms and Workflows
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Conclusion
The linker is a critical component in the design of efficacious PROTACs, with its structure and properties profoundly influencing degradation performance. While traditional rigid linkers like those derived from this compound offer conformational constraint, the field is rapidly evolving towards next-generation linkers that provide enhanced features such as improved solubility, synthetic modularity, and spatiotemporal control. The choice of linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of a diverse range of linker architectures is essential for the development of potent and selective protein degraders. The data and protocols presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, with the ultimate goal of accelerating the discovery of novel therapeutics.
The Strategic Role of 3-(4-cyanophenyl)propanoic Acid in Linker Technology: A Comparative Guide
In the rapidly evolving landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the choice of linker technology is a critical determinant of efficacy and druggability. Among the diverse array of linker types, rigid aromatic structures are gaining prominence for their ability to enforce specific conformations conducive to potent protein degradation. This guide provides a comprehensive review of where 3-(4-cyanophenyl)propanoic acid, a representative rigid aromatic linker, fits within the broader context of linker technology, offering a comparative analysis against other linker types, supported by experimental data and detailed protocols.
At a Glance: Linker Technology in PROTACs
PROTACs are heterobifunctional molecules composed of two key ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker's role is not merely to connect these two entities but to optimally position them to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.
Linkers are broadly categorized into two main classes: flexible and rigid.
-
Flexible Linkers: Typically composed of polyethylene glycol (PEG) or alkyl chains, these linkers offer conformational freedom, allowing the PROTAC to adapt to various protein-protein orientations. This flexibility can be advantageous in the early stages of PROTAC design when the optimal geometry for ternary complex formation is unknown.
-
Rigid Linkers: These linkers incorporate structural elements like aromatic rings (e.g., phenyl), piperazine moieties, or alkynes to restrict conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding, potentially resulting in more stable ternary complexes and, consequently, more potent protein degradation. Rigid linkers can also contribute to improved physicochemical properties, such as cell permeability.[1][2]
This compound: A Case Study in Rigid Linker Design
This compound represents a class of rigid linkers characterized by an aromatic core. The phenyl group provides a stiff backbone, while the propanoic acid and cyano moieties offer points for chemical modification and attachment to the target and E3 ligase ligands.
Expected Physicochemical Properties and Performance
| Feature | Expected Properties of a this compound-based Linker | Rationale |
| Conformational Freedom | Low | The phenyl ring restricts the number of rotatable bonds, leading to a more defined three-dimensional structure. |
| Ternary Complex Formation | Potentially more selective and stable | A pre-organized conformation can reduce the entropic penalty of binding and may favor specific protein-protein interactions within the ternary complex.[3] |
| Solubility | Moderate to Low | The aromatic nature can decrease aqueous solubility, which may require the incorporation of polar functional groups to mitigate. |
| Cell Permeability | Potentially Enhanced | The rigid structure can help to shield polar functional groups, and the overall reduced polarity compared to some flexible linkers may improve passive diffusion across cell membranes.[4][5] |
| Metabolic Stability | Generally Good | Aromatic rings are often more resistant to metabolic degradation compared to linear alkyl or PEG chains. |
Comparative Analysis of Linker Performance
To understand the context of where a rigid linker like this compound fits, it is essential to compare the performance of different linker types in a controlled experimental setting. The following table summarizes representative data from studies comparing flexible and rigid linkers in the degradation of the same target protein, Bromodomain-containing protein 4 (BRD4), by recruiting the Cereblon (CRBN) E3 ligase.
Table 1: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation
| PROTAC Compound | Linker Type | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| ARV-825 | Flexible | PEG/Alkyl | <1 | >95% | [6] |
| Compound with Rigid Phenyl Linker | Rigid | Disubstituted Phenyl | Inactive | - | [1] |
| Compound with Rigid Piperidine/Piperazine Linker | Rigid | Piperidine/Piperazine | Potent Degrader | - | [1] |
DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency. Dₘₐₓ: Maximum percentage of target protein degradation.
Observations:
This comparative data highlights a crucial aspect of linker design: the optimal linker is highly dependent on the specific target protein and E3 ligase pair. While a flexible PEG/alkyl linker in ARV-825 leads to potent BRD4 degradation, a rigid disubstituted phenyl linker rendered the PROTAC inactive in another study.[1][6] Conversely, incorporating a different type of rigid element, a piperidine/piperazine ring, resulted in a potent degrader.[1] This underscores that rigidity alone is not a guarantee of success; the specific geometry imposed by the linker is paramount for productive ternary complex formation.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Synthesis of a PROTAC Incorporating an Aryl Carboxylic Acid Linker
This protocol outlines a general approach for incorporating a linker like this compound into a PROTAC. This typically involves standard amide bond formation reactions.
Step 1: Activation of the Carboxylic Acid
-
Dissolve the aryl carboxylic acid linker (e.g., this compound) (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and an organic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
Step 2: Coupling to the Amine-Functionalized Ligand
-
To the activated linker solution, add the amine-functionalized ligand (either the target protein ligand or the E3 ligase ligand) (1.0 eq).
-
Continue stirring the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction progress by an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with an aqueous solution of a weak acid (e.g., 0.5 N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the linker-ligand conjugate.
This conjugate can then be further elaborated to attach the second ligand, completing the PROTAC synthesis.[7]
Western Blotting for Determination of DC₅₀ and Dₘₐₓ
Western blotting is the gold standard for quantifying the degradation of a target protein induced by a PROTAC.[2]
-
Cell Culture and Treatment: Plate cells expressing the target protein at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should also be used as a loading control.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the chemiluminescent signal using an appropriate substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Plot the percentage of protein degradation relative to the vehicle control against the logarithm of the PROTAC concentration to generate a dose-response curve. From this curve, the DC₅₀ and Dₘₐₓ values can be determined.[5]
Visualizing the Concepts
To better understand the relationships and workflows discussed, the following diagrams are provided.
Conclusion
The linker is a pivotal component in PROTAC design, with its rigidity and chemical composition profoundly influencing the molecule's performance. This compound serves as a valuable building block for constructing rigid, aromatic linkers. While such linkers can offer advantages in terms of pre-organizing the PROTAC for optimal ternary complex formation and improving physicochemical properties, the available data clearly indicates that there is no one-size-fits-all solution. The success of a particular linker is intricately tied to the specific protein target and E3 ligase being recruited. Therefore, a systematic approach involving the synthesis and evaluation of a diverse set of linkers, including both flexible and various rigid scaffolds, is essential for the development of potent and effective PROTAC-based therapeutics. The detailed experimental protocols provided herein offer a robust framework for conducting such comparative analyses, enabling researchers to make data-driven decisions in the design of next-generation protein degraders.
References
Safety Operating Guide
Proper Disposal of 3-(4-cyanophenyl)propanoic Acid: A Comprehensive Guide for Laboratory Professionals
The safe handling and disposal of 3-(4-cyanophenyl)propanoic acid are critical for ensuring a secure laboratory environment and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Immediate Safety and Hazard Information
Before handling this compound for disposal, it is imperative to be fully aware of its hazard profile. Adherence to safety protocols is the first line of defense against chemical exposure and accidents.
Hazard Profile Summary
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | H302+H312+H332 |
| Skin Irritation | Causes skin irritation.[2][3][4] | H315 |
| Eye Irritation | Causes serious eye irritation.[2][3][4] | H319 |
| Respiratory Irritation | May cause respiratory irritation.[2][4] | H335 |
Essential Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, the use of appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and, if necessary, additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[1][3][4][5] For firefighting, a self-contained breathing apparatus is necessary.[1][2]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the systematic process for the safe disposal of this compound.
1. Waste Minimization: Before beginning experimental work, carefully calculate the necessary quantities of this compound to avoid generating excess waste.
2. Waste Segregation: Proper segregation is crucial to prevent hazardous chemical reactions.
-
Collect solid waste of this compound in a dedicated, properly labeled hazardous waste container.
-
If the compound is in a solution, segregate it based on the solvent type (e.g., halogenated or non-halogenated).
-
Do not mix this waste with incompatible materials such as strong oxidizing agents or strong bases.[5]
3. Waste Container Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound".
-
The specific hazards associated with the chemical (e.g., "Toxic," "Irritant").
-
The accumulation start date.[5]
-
The name of the principal investigator and the laboratory location.[5]
4. Temporary Storage in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[5]
-
The SAA should utilize secondary containment, such as a chemical-resistant tray, to contain any potential spills.[5]
-
Keep the waste container tightly closed at all times, except when adding waste.[5]
5. Arranging for Final Disposal: The primary and recommended disposal method for this compound is through a licensed chemical destruction facility.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
6. Decontamination of Empty Containers: Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple rinse the container with a suitable solvent.
-
Collect the rinsate as hazardous waste and dispose of it accordingly.[6]
-
After thorough rinsing, the container can be offered for recycling or reconditioning, or it should be punctured to render it unusable for other purposes.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
